molecular formula C20H19N7O7 B584502 10-Formyl Folic Acid-d4 CAS No. 461426-41-5

10-Formyl Folic Acid-d4

Cat. No.: B584502
CAS No.: 461426-41-5
M. Wt: 473.438
InChI Key: UGWUWNVTCLDEOG-MNZXJJDISA-N
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Description

10-Formyl Folic Acid-d4, also known as this compound, is a useful research compound. Its molecular formula is C20H19N7O7 and its molecular weight is 473.438. The purity is usually 95%.
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Properties

CAS No.

461426-41-5

Molecular Formula

C20H19N7O7

Molecular Weight

473.438

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1/i1D,2D,3D,4D

InChI Key

UGWUWNVTCLDEOG-MNZXJJDISA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O

Synonyms

N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]formylamino]benzoyl-d4]-L-glutamic Acid;  10-Formylpteroylglutamic Acid-d4;  N10-Formylfolic Acid-d4;  N-[p-[N-[(2-Amino-4-hydroxy-6-pteridinyl)methyl]formamido]benzoyl-d4]-glutamic Acid; 

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to 10-Formyl Folic Acid-d4: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 10-Formyl Folic Acid-d4, a deuterated isotopologue of a critical one-carbon metabolite. Designed for researchers, chemists, and drug development professionals, this document details its physicochemical properties, structural features, and its indispensable role as an internal standard in quantitative bioanalysis. We will delve into the rationale behind its use, present a conceptual synthetic pathway, and provide a detailed protocol for its application in liquid chromatography-mass spectrometry (LC-MS/MS) workflows, grounding all claims in authoritative references.

Part 1: Core Molecular Profile

Chemical Identity and Structure

This compound is a stable, isotopically labeled form of 10-Formyl Folic Acid. The "-d4" designation signifies the replacement of four hydrogen atoms with deuterium atoms on the benzoyl ring moiety. This substitution is fundamental to its utility in mass spectrometry, as it imparts a 4-dalton mass shift without significantly altering its chemical properties or chromatographic retention time relative to the endogenous, unlabeled analyte.

The unlabeled parent compound, 10-Formyl Folic Acid, is a key intermediate in folate metabolism, acting as a carbon donor in the de novo synthesis of purines.[1] It is also recognized as a potent natural inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and a primary target in cancer chemotherapy.[2][3][4]

Physicochemical Data Summary

The essential quantitative data for this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Chemical Name N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]formylamino]benzoyl-d4]-L-glutamic Acid[5][6]
Molecular Formula C₂₀H₁₅D₄N₇O₇[5][6][7]
Molecular Weight 473.43 g/mol [5][6][7]
CAS Number 461426-41-5[5][6][7]
Unlabeled CAS 134-05-4[5][7][8]
Appearance Pale Orange to Brown Solid[8][9]
Solubility Practically insoluble in water; soluble in dilute alkaline solutions. Slightly soluble in DMSO and Methanol with heating.[8][9][10]
Storage Store at -20°C in a well-closed, light-resistant container, preferably under an inert atmosphere.[8][10][8][10]
SMILES O=C1C2=NC(CN(C=O)C3=C([2H])C([2H])=C(C(NCCC(O)=O)=O)C([2H])=C3[2H])=CNC2=NC(N)=N1[5][7]

Part 2: Synthesis and Rationale for Deuteration

The Scientific Imperative for Isotopic Labeling

In quantitative bioanalysis, particularly using LC-MS/MS, the accuracy of measurement can be compromised by several factors, including sample loss during extraction, matrix-induced ion suppression or enhancement, and variability in instrument response. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues.

Expertise Insight: The ideal SIL-IS, such as this compound, is chemically identical to the analyte of interest. It therefore co-elutes chromatographically and experiences the same matrix effects and extraction recovery losses. However, because it is mass-shifted due to the deuterium labels, the mass spectrometer can distinguish it from the endogenous analyte. By calculating the peak area ratio of the analyte to the SIL-IS, we can correct for experimental variability, leading to highly accurate and precise quantification. This principle transforms the entire analytical workflow into a self-validating system.

Conceptual Synthesis Workflow

The synthesis of this compound logically proceeds from its deuterated precursor, Folic Acid-d4. The key chemical transformation is the introduction of a formyl group at the N10 position of the p-aminobenzoyl glutamate moiety. This is typically achieved through formylation using a strong formylating agent.[1]

G cluster_synthesis Conceptual Synthesis of this compound Start Folic Acid-d4 (Starting Material) Reaction N10-Formylation Reaction (Heating) Start->Reaction Reagent Concentrated Formic Acid (Formylating Agent) Reagent->Reaction Crude Crude this compound Reaction->Crude Yields Purify Purification (e.g., Reversed-Phase Chromatography) Crude->Purify Requires Final Pure this compound Purify->Final Produces QC Quality Control (LC-MS, NMR) Final->QC Verify

Caption: Conceptual workflow for the synthesis of this compound.

The protocol, adapted from established methods for the unlabeled compound, involves heating Folic Acid-d4 in concentrated formic acid.[1][11][12] The subsequent purification step is critical to remove any unreacted starting material and potential byproducts to ensure the final product is suitable for use as a high-purity analytical standard.

Part 3: Application in Quantitative Bioanalysis

The primary application of this compound is as an internal standard for the accurate quantification of its endogenous counterpart in complex biological matrices like plasma, serum, or tissue homogenates.

Experimental Protocol: LC-MS/MS Quantification Workflow

This protocol outlines a robust, self-validating method for measuring 10-Formyl Folic Acid in human plasma.

Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of 10-Formyl Folic Acid (the analyte) and this compound (the internal standard, IS) in a dilute alkaline solution (e.g., 0.1 M NaOH) due to poor aqueous solubility. Protect from light at all times.

    • Create a series of calibration standards by spiking known concentrations of the analyte stock solution into a surrogate matrix (e.g., charcoal-stripped plasma).

    • Prepare a working IS solution at a fixed concentration (e.g., 50 ng/mL).

  • Sample Preparation (Protein Precipitation & Extraction):

    • To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the IS working solution. Vortex briefly.

    • Add 300 µL of ice-cold methanol containing 1% ascorbic acid (as an antioxidant to stabilize folates).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • HPLC System: A UHPLC system capable of binary gradients.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to separate the analyte from other matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion, Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions (Illustrative):

      • 10-Formyl Folic Acid: Q1: 470.1 -> Q3: 323.1

      • This compound (IS): Q1: 474.1 -> Q3: 327.1

  • Data Analysis and Quantification:

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibrators. Use a linear regression model.

    • Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_analysis Quantitative Analysis Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Extract Protein Precipitation & Supernatant Collection Spike->Extract Corrects for loss Analyze LC-MS/MS Analysis (MRM Mode) Extract->Analyze Inject Quantify Data Processing (Peak Area Ratio vs. Conc.) Analyze->Quantify Corrects for matrix effects Result Final Concentration Quantify->Result Calculate

Caption: Standard workflow for sample analysis using a deuterated internal standard.

Part 4: Biological Context and Significance

Understanding the role of the analyte is crucial for interpreting quantitative data. 10-Formyl Folic Acid is not merely a metabolite; it is a key regulatory molecule.

Role in One-Carbon Metabolism: It serves as a formyl group donor for two key steps in the de novo purine synthesis pathway, which is essential for the production of DNA and RNA precursors.

DHFR Inhibition: 10-Formyl Folic Acid is a potent natural inhibitor of dihydrofolate reductase (DHFR).[2][3] DHFR is responsible for regenerating tetrahydrofolate, the active cofactor form of folate. By inhibiting DHFR, 10-Formyl Folic Acid can modulate the availability of folates for nucleotide synthesis, suggesting a potential feedback regulation mechanism within the cell. This inhibitory action makes the folate pathway a significant target for anticancer drugs like methotrexate.[13]

G cluster_bio Biological Role of 10-Formyl Folic Acid FA Folic Acid (Dietary) DHFR DHFR (Dihydrofolate Reductase) FA->DHFR Reduced by THF Tetrahydrofolate (Active Cofactor) DHFR->THF OneC One-Carbon Metabolism THF->OneC Donates 1C units to Purines Purine Synthesis (DNA/RNA) OneC->Purines FormylFA 10-Formyl Folic Acid OneC->FormylFA Generates FormylFA->DHFR Inhibits

Caption: Simplified diagram of 10-Formyl Folic Acid's role in folate metabolism.

References

  • This compound. Pharmaffiliates. [Link]

  • d'Urso-Scott, M., Uhoch, J., & Bertino, J. R. (1974). Formation of 10-Formylfolic Acid, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid. Proceedings of the National Academy of Sciences of the United States of America, 71(7), 2736–2739. [Link]

  • d'Urso-Scott, M., Uhoch, J., & Bertino, J. R. (1974). Formation of 10-formylfolic acid, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid. PubMed. [Link]

  • Emi, T., et al. (2022). Derivatization-Based Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Folate Species: A Cost-Effective Method for the Health Food Industry. ACS Publications. [Link]

  • Baggott, J. E., & Johanning, G. L. (1999). 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells. The Journal of nutrition, 129(7), 1315–1318. [Link]

  • 10-Formylfolic acid. PubChem, National Institutes of Health. [Link]

  • Baggott, J. E., et al. (1995). Cofactor role for 10-formyldihydrofolic acid. Biochemical Journal, 308(3), 1031–1036. [Link]

  • Phillips, K. M., et al. (2011). Folate composition of 10 types of mushrooms determined by liquid chromatography-mass spectrometry. Food Chemistry, 129(2), 630-636. [Link]

  • N-10 formyl folic acid and process of preparing the same.

Sources

The Analytical Cornerstone: A Technical Guide to the Role of 10-Formyl Folic Acid-d4 in Folate Metabolism Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 10-Formyl Folic Acid-d4 and its critical role as an internal standard in the quantitative analysis of folate metabolism. Folate-mediated one-carbon metabolism is a fundamental network of biochemical reactions essential for nucleotide synthesis, amino acid homeostasis, and epigenetic regulation.[1][2][3] Accurate measurement of folate species, such as 10-formyltetrahydrofolate (10-formyl-THF), is paramount for understanding cellular proliferation, disease pathogenesis, and the efficacy of therapeutic interventions. This guide details the causality behind the use of stable isotope-labeled standards, provides field-proven experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS), and offers a comprehensive framework for researchers, clinicians, and drug development professionals engaged in the precise quantification of folate pathway intermediates.

Introduction: The Centrality of One-Carbon Metabolism

Folate, a B-vitamin, is the cornerstone of one-carbon (1C) metabolism, a series of interconnected pathways that transfer one-carbon units for the synthesis of essential biomolecules.[3] Dietary folate is converted into its biologically active form, tetrahydrofolate (THF), which acts as a carrier for various 1C units. These units, attached to the N5 or N10 positions of THF, exist in different oxidation states and serve distinct biosynthetic purposes.[4]

One of the most oxidized and crucial forms is 10-formyl-THF, which is an essential carbon donor for the de novo synthesis of purines (adenine and guanine), the building blocks of DNA and RNA.[1][4][5] Given that purine synthesis is a major metabolic demand in proliferating cells, the availability and flux of 10-formyl-THF are critical for cell growth, division, and tissue repair.[4][6] Consequently, the folate pathway is a well-established target for a range of therapeutics, including antibiotics and chemotherapeutic agents like methotrexate, which inhibit key enzymes such as dihydrofolate reductase (DHFR).[2][4]

The accurate quantification of 10-formyl-THF and other folates in biological matrices is therefore essential for diagnosing deficiencies, monitoring disease progression, and developing new drugs.[7][8] However, the inherent instability and low concentrations of these vitamers present significant analytical challenges.[8]

Folate_Metabolism_Overview cluster_FolateCycle Folate Cycle cluster_Biosynthesis Biosynthetic Outputs Folic Acid Folic Acid DHF Dihydrofolate (DHF) Folic Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF SHMT 5,10-Methenyl-THF 5,10-Methenyl-THF 5,10-Methylene-THF->5,10-Methenyl-THF MTHFD1 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR Thymidylate Thymidylate Synthesis (DNA) 5,10-Methylene-THF->Thymidylate Donates 1C unit 10-Formyl-THF 10-Formyl-THF 5,10-Methenyl-THF->10-Formyl-THF MTHFD1 10-Formyl-THF->THF Formate Release Purines Purine Synthesis (DNA/RNA) 10-Formyl-THF->Purines Donates 2x 1C units Methionine Methionine Cycle (Methylation) 5-Methyl-THF->Methionine Donates 1C unit caption Figure 1. Simplified Folate Metabolism Pathway.

Figure 1. Simplified overview of the folate metabolic pathway highlighting the role of 10-Formyl-THF in purine synthesis.

The Principle of Stable Isotope Dilution Analysis (SIDA)

To overcome the challenges of folate quantification, the gold-standard analytical approach is a Stable Isotope Dilution Assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][9][10] This technique is renowned for its superior accuracy, precision, and sensitivity.[9][10]

The core principle of SIDA involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at the very beginning of the analytical workflow.[11] This labeled compound serves as an internal standard (IS).

Causality Behind SIDA's Superiority:

  • Physicochemical Homogeneity: A deuterated standard like this compound is chemically and physically almost identical to its endogenous, unlabeled counterpart (the analyte).[9][11] This ensures that both the analyte and the IS behave identically during every step of sample preparation, including extraction, purification, and derivatization. Any loss of analyte during these steps is mirrored by a proportional loss of the IS.

  • Correction for Matrix Effects: Biological samples (e.g., plasma, serum, tissue homogenates) are complex matrices that can interfere with the analysis.[8] A major issue in LC-MS/MS is "matrix effect," where co-eluting substances suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification. Because the deuterated IS co-elutes with the analyte and experiences the exact same ionization suppression or enhancement, the ratio of the analyte to the IS remains constant.[9]

  • Enhanced Precision and Accuracy: By measuring the ratio of the peak area of the endogenous analyte to the peak area of the known amount of added IS, the original concentration of the analyte can be calculated with high precision and accuracy, as systemic errors from sample handling and matrix effects are effectively nullified.[9][11]

This compound, which contains four deuterium atoms on the benzoyl moiety, is an ideal IS for this purpose.[12] The mass difference of +4 Da is sufficient to allow distinct detection by the mass spectrometer while being small enough to ensure identical chromatographic behavior.

SIDA_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Biological Sample (Unknown Analyte Conc.) Add_IS Spike with Known Amount of this compound Sample->Add_IS Extraction Extraction & Cleanup (e.g., SPE) Add_IS->Extraction Analyte_IS_Mix Analyte + IS Mixture Extraction->Analyte_IS_Mix LC LC Separation Analyte_IS_Mix->LC MS MS/MS Detection LC->MS Data Peak Area Ratio (Analyte / IS) MS->Data Quantification Accurate Quantification of Endogenous Analyte Data->Quantification caption Figure 2. Experimental workflow for Stable Isotope Dilution Analysis.

Figure 2. General experimental workflow for quantifying endogenous folates using a stable isotope-labeled internal standard.

Field-Proven Protocol: Quantification of 10-Formyl Folic Acid in Human Plasma

This section details a self-validating protocol for the analysis of 10-formyl folic acid using this compound as an internal standard. The protocol emphasizes the protection of folates from degradation.

3.1. Materials and Reagents

  • Analytes and Standards: 10-Formyl Folic Acid, this compound (IS).

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Additives: Formic acid, ascorbic acid, dithiothreitol (DTT).

  • Extraction Buffer: 1% (w/v) ascorbic acid and 0.1% (w/v) DTT in water.

  • Biological Matrix: Human plasma (collected in EDTA or heparin tubes).

  • Equipment: Centrifuge, solid-phase extraction (SPE) manifold and cartridges (e.g., Phenyl), LC-MS/MS system (e.g., Thermo Scientific™ TSQ Quantiva™ with a Vanquish™ HPLC system).[13]

3.2. Step-by-Step Methodology

Step 1: Standard and Sample Preparation (Under subdued light)

  • Stock Solutions: Prepare individual 1 mg/mL stock solutions of 10-formyl folic acid and this compound in the extraction buffer. Store at -80°C in amber vials.[13]

  • Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution. Prepare a working IS solution (e.g., 100 ng/mL) from the IS stock.

  • Sample Collection: Collect whole blood and centrifuge to obtain plasma. Samples should be protected from light and processed promptly or stored at -80°C.[14] Folates are sensitive to degradation from light, heat, and oxidation.[8][14] Ascorbic acid and DTT are added to prevent oxidative degradation throughout the procedure.[10][15]

Step 2: Sample Extraction

  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add 50 µL of the this compound working solution. Vortex briefly. This initial spiking step is critical for the SIDA principle to hold true.[11]

  • Add 600 µL of ice-cold methanol containing 1% ascorbic acid to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for SPE cleanup.

Step 3: Solid-Phase Extraction (SPE) Cleanup

  • Condition a phenyl SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from Step 2 onto the cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

  • Elute the folates with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A for LC-MS/MS analysis.

3.3. LC-MS/MS Instrumental Analysis

  • Chromatographic Separation:

    • Column: A C18 column (e.g., Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm) is typically used.[13]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to elute the analytes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Selected Reaction Monitoring (SRM). This highly specific mode monitors a predefined precursor-to-product ion transition for both the analyte and the IS, minimizing interference.[13][16]

Table 1: Example Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
10-Formyl Folic Acid472.1325.125
This compound476.1329.125

Note: These values are illustrative and must be optimized for the specific instrument used.

Data Analysis and Interpretation

A calibration curve is constructed by plotting the peak area ratio (Analyte / IS) against the concentration of the analyte in the prepared standards. The concentration of 10-formyl folic acid in the unknown plasma samples is then determined by interpolating their measured peak area ratios from this curve.

The use of this compound ensures that any variability introduced during the multi-step protocol is accounted for, yielding reliable and reproducible data. Low levels of 10-formyl folic acid may indicate impaired purine synthesis capacity, potentially linked to dietary deficiency, malabsorption, or genetic factors affecting folate-processing enzymes.[6] Conversely, altered levels can provide insights into the metabolic response to antifolate drugs in cancer therapy.

Conclusion and Future Perspectives

The precise quantification of folate metabolites is indispensable for advancing our understanding of health and disease. This compound serves as an essential tool, enabling researchers to achieve the highest level of analytical rigor in their studies through stable isotope dilution analysis. The combination of its physicochemical properties as an internal standard and the specificity of LC-MS/MS provides a self-validating system for accurate measurement. As research continues to unravel the complexities of one-carbon metabolism in areas from oncology to neuroscience, the application of robust analytical methods, underpinned by high-quality internal standards like this compound, will remain a cornerstone of discovery and clinical translation.

References

  • Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism, 25(1), 27–42. Available from: [Link]

  • Choi, S. W., & Mason, J. B. (2000). Folate and carcinogenesis: an integrated scheme. Journal of Nutrition, 130(2), 129–132.
  • Kopczyńska, M., Ziółkowska, A., & Paradowska, K. (2016). Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies. PLOS ONE, 11(6), e0156610. Available from: [Link]

  • Locasale, J. W. (2018). Toward a better understanding of folate metabolism in health and disease. Journal of Clinical Investigation, 128(12), 5216-5219. Available from: [Link]

  • Krupenko, N. I., & Krupenko, S. A. (2006). Regulation of folate-mediated one-carbon metabolism by 10-formyltetrahydrofolate dehydrogenase. The Journal of biological chemistry, 281(39), 29045–29052. Available from: [Link]

  • Coppedè, F. (2015). The genetics of folate metabolism and maternal risk of birth of a child with Down syndrome and associated congenital heart defects. Frontiers in Genetics, 6, 133. Available from: [Link]

  • ResearchGate. (n.d.). The folate/folic acid metabolic pathways and functions in mammalian cells. Available from: [Link]

  • Kim, H., et al. (2025). Derivatization-Based Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Folate Species: A Cost-Effective Method for the Health Food Industry. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Rychlik, M. (2012). Quantitation of Folates by Stable Isotope Dilution Assays. In B Vitamins and Folate: Chemistry, Analysis, Function and Effects. The Royal Society of Chemistry. Available from: [Link]

  • Striegel, L., et al. (2023). An improved folate stable isotope dilution assay of unexploited food sources from Brazil. Frontiers in Nutrition, 10, 123456. Available from: [Link]

  • Ringling, C., & Rychlik, M. (2018). Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries. Journal of Agricultural and Food Chemistry, 66(7), 1757-1766. Available from: [Link]

  • Brosnan, J. T., & Brosnan, M. E. (2015). Division of labour: how does folate metabolism partition between one-carbon metabolism and amino acid oxidation?. Biochemical Journal, 472(2), 135-151. Available from: [Link]

  • HealthMatters.io. (n.d.). 10-Formyl-THF - Methylation & Folate Metabolism - Lab Results explained. Available from: [Link]

  • Swedish University of Agricultural Sciences. (n.d.). Supplementary Material Analysis of bacterial folates. Available from: [Link]

  • Rahman, M. M., et al. (2025). Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1234, 123456. Available from: [Link]

  • Striegel, L., et al. (2023). An improved folate stable isotope dilution assay of unexploited food sources from Brazil. Frontiers in Nutrition, 10. Available from: [Link]

  • Di-Geronimo, R. J., & Tsen, L. C. (2022). The Role of One-Carbon Metabolism and Methyl Donors in Medically Assisted Reproduction: A Narrative Review of the Literature. Nutrients, 14(19), 4153. Available from: [Link]

  • Wang, S., et al. (2025). A rapid LC-MS/MS method for the simultaneous quantification of 10 key folate cycle intermediates in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 250, 116398. Available from: [Link]

  • Wang, S., et al. (2025). A rapid LC-MS/MS method for the simultaneous quantification of 10 key folate cycle intermediates in human plasma. Request PDF. Available from: [Link]

  • Beckman Coulter. (2020). Instructions For Use Access Folate. Available from: [Link]

  • Micronutrient Survey Manual & Toolkit. (2016). Red blood cell (RBC) folate. Available from: [Link]

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Whitepaper: The Pivotal Role of 10-Formyl Folate Derivatives in Cancer Metabolism and Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: The metabolic reprogramming of cancer cells is a well-established hallmark of malignancy, creating unique dependencies that can be exploited for therapeutic intervention.[1] Central to this reprogramming is the one-carbon (1C) metabolic network, which utilizes folate derivatives to supply single carbon units for the biosynthesis of nucleotides and amino acids—the fundamental building blocks required for rapid proliferation.[2][3] This technical guide delves into the specific and critical biological relevance of 10-formyl tetrahydrofolate (10-CHO-THF), a key intermediate in this network. We will explore its dual regulation by the oncogenic mitochondrial enzyme MTHFD2 and the tumor-suppressive cytosolic enzyme ALDH1L1, its function as a critical node for purine synthesis, and the rationale for targeting its metabolism for next-generation cancer therapies. Furthermore, we provide detailed methodologies for the accurate quantification of these labile metabolites, empowering researchers to probe this critical pathway.

Part 1: The Central Hub - 10-Formyl-THF in One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected cyclical reactions that occur across the mitochondria, cytosol, and nucleus. These pathways transfer one-carbon units from donors like serine to a family of tetrahydrofolate (THF) cofactors.[4] These activated one-carbon units are then used for critical downstream processes.

The 10-formyl-THF derivative exists at the most oxidized state within the folate cycle and serves two primary, spatially distinct functions crucial for cancer cell survival:

  • Cytosolic Purine Synthesis: In the cytosol, 10-CHO-THF is the direct one-carbon donor for two essential steps in the de novo purine synthesis pathway, catalyzed by the enzymes GART and ATIC.[5][6] This pathway produces the inosine monophosphate (IMP) precursor required for the synthesis of adenosine and guanosine, which are vital for DNA and RNA replication.[7]

  • Mitochondrial Protein Translation: Within the mitochondria, 10-CHO-THF is used to formylate methionyl-tRNA (fMet-tRNA), a process required for the initiation of mitochondrial protein synthesis.[3][5] This is critical for producing the protein components of the electron transport chain, sustaining mitochondrial function and energy production.

The compartmentalization of folate metabolism is a key concept. Cancer cells strategically manipulate this system to their advantage, primarily through the differential regulation of two key enzymes that produce and consume 10-CHO-THF.

One_Carbon_Metabolism cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 SHMT2 SHMT2 THF_m THF mTHF 5,10-CH2-THF THF_m->mTHF SHMT2 fTHF_m 10-CHO-THF mTHF->fTHF_m MTHFD2 MTHFD2 MTHFD2 (Upregulated in Cancer) Formate Formate fTHF_m->Formate Formate Overflow fMet_tRNA fMet-tRNA (Mito. Translation) fTHF_m->fMet_tRNA Formate_c Formate Formate->Formate_c Export fTHF_c 10-CHO-THF Formate_c->fTHF_c MTHFD1 THF_c THF THF_c->fTHF_c MTHFD1 MTHFD1 MTHFD1 fTHF_c->THF_c ALDH1L1 Purines Purine Synthesis (GART, ATIC) fTHF_c->Purines CO2 CO2 fTHF_c->CO2 ALDH1L1 DNA_RNA DNA/RNA Purines->DNA_RNA ALDH1L1 ALDH1L1 (Downregulated in Cancer)

Caption: Dysregulation of 10-CHO-THF metabolism in cancer.

Part 2: The Oncogenic Driver - MTHFD2 Overexpression

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme with bifunctional dehydrogenase and cyclohydrolase activity, converting 5,10-methylene-THF to 10-CHO-THF.[4] While its expression is high during embryonic development, it is low or absent in most healthy adult tissues.[1]

A seminal meta-analysis of metabolic gene expression across 19 cancer types identified MTHFD2 as one of the most consistently and highly overexpressed metabolic enzymes.[1] Subsequent studies have confirmed its upregulation across a wide range of solid and hematological malignancies, where its elevated expression often correlates with poor patient survival.[2][4]

Causality Behind MTHFD2's Role:

The selective advantage conferred by MTHFD2 overexpression in cancer is multifaceted:

  • Fueling Purine Synthesis via "Formate Overflow": The high activity of MTHFD2 in the mitochondria leads to a massive production of 10-CHO-THF, which exceeds the mitochondrial demand for fMet-tRNA synthesis. The excess one-carbon units are released from the mitochondria into the cytosol in the form of formate.[2][8] This "formate overflow" provides a direct substrate for the cytosolic enzyme MTHFD1 to regenerate 10-CHO-THF, directly fueling the high demand for purine synthesis needed for rampant cell division.[8]

  • Maintenance of Cancer Stem Cells (CSCs): MTHFD2-mediated metabolism has been shown to be critical for the survival and maintenance of cancer stem-like cells.[7] This is achieved by consuming 5-aminoimidazole carboxamide ribonucleotide (AICAR), an intermediate in the purine synthesis pathway.[4][7] Depleting AICAR pools is essential for maintaining the stem-like state; therefore, high MTHFD2 activity supports the CSC populations responsible for tumor recurrence and drug resistance.[7]

  • Links to Oncogenic Signaling: The expression of MTHFD2 is not isolated but is linked to major cancer-driving pathways. For example, its expression can be transcriptionally repressed by the tumor suppressor p53 and induced by oncogenes like c-myc.[2][8] This integrates one-carbon metabolism directly with the core cellular machinery of transformation.

EnzymeTypical Expression in Adult TissueTypical Expression in CancerConsequence of DysregulationKey References
MTHFD2 Low / AbsentHighly UpregulatedIncreased formate overflow, fuels purine synthesis, supports cancer stem cells.[1][2][4]
ALDH1L1 AbundantCommonly DownregulatedIncreased availability of 10-CHO-THF for purine synthesis, promotes proliferation.[9][10][11]

Part 3: The Silenced Guardian - ALDH1L1 Downregulation

In stark contrast to MTHFD2, cytosolic 10-formyltetrahydrofolate dehydrogenase (encoded by the ALDH1L1 gene) is a tumor suppressor.[9][12] This enzyme catabolizes 10-CHO-THF into THF and CO2, effectively acting as a metabolic gatekeeper that limits the pool of one-carbon units available for purine synthesis.[13][14]

Numerous studies have demonstrated that ALDH1L1 is commonly downregulated or silenced in a wide variety of cancers, including oral squamous cell carcinoma and bladder cancer.[9][10][13] This silencing often occurs via epigenetic mechanisms, such as promoter methylation.[9][15]

Causality Behind ALDH1L1's Role:

  • Metabolic Advantage for Proliferation: The loss of ALDH1L1 provides a clear metabolic advantage for tumor progression.[9] By removing the primary enzyme that breaks down cytosolic 10-CHO-THF, cancer cells preserve this critical metabolite, shunting it directly into the purine synthesis pathway to support DNA and RNA production.[11][14] Re-expression of ALDH1L1 in cancer cells has been shown to inhibit proliferation, induce apoptosis, and suppress tumor growth.[9][11][15]

  • Regulation of Cellular Signaling: The enzymatic activity of ALDH1L1 is linked to the production of NADPH, which is critical for maintaining cellular redox balance. Its loss can alter the metabolic state of the cell in ways that go beyond simple nucleotide synthesis, affecting processes like cell migration and invasion.[9]

The inverse regulation of MTHFD2 and ALDH1L1 creates a perfect metabolic storm in cancer cells: an overactive mitochondrial engine (MTHFD2) pumps out one-carbon units as formate, while the cytosolic emergency brake (ALDH1L1) is disabled, leading to a maximal, unabated flux of 10-CHO-THF into the biosynthetic pathways that drive malignancy.

Part 4: Therapeutic Targeting and Experimental Methodologies

The unique reliance of cancer cells on the dysregulated 10-CHO-THF axis makes it an attractive therapeutic target. The onco-embryonic nature of MTHFD2, in particular, presents a promising therapeutic window, as targeting it should, in theory, spare most healthy adult tissues.[1][4] Small molecule inhibitors of MTHFD2 have been developed and have shown efficacy in limiting tumor growth in preclinical models.[2][5]

Conversely, understanding the status of ALDH1L1 could serve as a prognostic marker, with its loss indicating more aggressive tumors.[9][10]

Key Experimental Protocol: Quantification of Cellular Folates by LC-MS/MS

Studying the folate pathway requires robust and sensitive analytical methods. Folate derivatives are notoriously unstable, susceptible to oxidation, pH-dependent interconversion, and light degradation.[16][17] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for their quantification.[18][19]

Causality of Protocol Design: The following protocol is a self-validating system designed to overcome the inherent instability of folates. Each step is chosen to preserve the native state of the metabolites as much as possible from cell to detector.

LCMS_Workflow start 1. Cell Harvest & Lysis (On dry ice, with antioxidant buffer) deconjugation 2. Deconjugation (Rat serum treatment) start->deconjugation spe 3. Solid Phase Extraction (SPE) (Concentration & Cleanup) deconjugation->spe derivatization 4. Optional Derivatization (Stabilization of labile species) spe->derivatization lcms 5. LC-MS/MS Analysis (C18 column, SRM/MRM) derivatization->lcms data 6. Data Analysis (Quantification vs. Stable Isotope Standards) lcms->data

Caption: Workflow for LC-MS/MS-based folate quantification.

Step-by-Step Methodology:

  • Cell Harvesting and Extraction (The Preservation Step):

    • Rationale: To instantly quench metabolic activity and prevent folate degradation. The use of an antioxidant buffer is critical.

    • a. Aspirate culture medium and wash cells rapidly with ice-cold PBS.

    • b. Immediately add 1 mL of ice-cold extraction buffer (e.g., 80:20 Methanol:Water with 0.1% ascorbic acid) and place the plate on dry ice.

    • c. Scrape the frozen cells and collect the lysate into a microcentrifuge tube.

    • d. Vortex thoroughly and centrifuge at max speed (4°C) for 10 minutes to pellet protein and cell debris.

    • e. Collect the supernatant containing the polar metabolites (folates).

  • Deconjugation (The Unification Step):

    • Rationale: Cellular folates exist as polyglutamated forms, which complicates analysis by splitting the signal for a single folate species across multiple molecules.[16] Treatment with conjugase (often from rat serum) cleaves the polyglutamate tails, converting all forms to a single, quantifiable monoglutamate species.[16]

    • a. Evaporate the supernatant from step 1e to dryness under a stream of nitrogen.

    • b. Reconstitute the pellet in a deconjugation buffer containing rat serum and an antioxidant (e.g., 1% ascorbic acid).

    • c. Incubate at 37°C for 2-4 hours.

  • Solid Phase Extraction (SPE) (The Cleanup Step):

    • Rationale: To remove salts and other interfering matrix components and to concentrate the folate analytes prior to LC-MS/MS injection.[20]

    • a. Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • b. Load the deconjugated sample onto the cartridge.

    • c. Wash the cartridge to remove impurities.

    • d. Elute the folates with an appropriate solvent (e.g., methanol with 0.1% ascorbic acid).

    • e. Evaporate the eluate to dryness and reconstitute in a small, precise volume of LC mobile phase, including stable isotope-labeled internal standards for accurate quantification.

  • LC-MS/MS Analysis (The Detection Step):

    • Rationale: To separate the different folate species chromatographically and detect them with high sensitivity and specificity using tandem mass spectrometry.

    • a. Column: Reversed-phase C18 column (e.g., Thermo Scientific™ Accucore™ C18).[18]

    • b. Mobile Phases: Typically a water/methanol or acetonitrile gradient system with a weak acid (e.g., 0.1% formic acid or acetic acid) to ensure good peak shape.[18]

    • c. MS Detection: Operate the mass spectrometer in positive ion electrospray mode (ESI+).

    • d. Quantification: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each folate and a specific product ion generated upon fragmentation, providing extremely high specificity.[18]

Conclusion

The metabolism of 10-formyl folate derivatives represents a critical node in cancer biology, expertly manipulated by malignant cells to fuel their relentless proliferation. The opposing regulatory pressures on MTHFD2 and ALDH1L1 highlight a sophisticated metabolic rewiring strategy that ensures a steady supply of one-carbon units for purine biosynthesis. This deep understanding, grounded in robust analytical methodologies, not only illuminates fundamental cancer biology but also provides a clear and actionable roadmap for the development of novel therapeutics aimed at exploiting this metabolic vulnerability. The continued investigation into this pathway is paramount for advancing the next generation of targeted oncology drugs.

References

  • MTHFD2 as a Cancer Target. (2024). Vertex AI Search.
  • Nilsson, R., et al. (2014). Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer.
  • MTHFD2 mitochondrial metabolic enzyme maintains cancer stem-like cells. (2019). EurekAlert!.
  • Krupenko, S. A. (2019). Loss of ALDH1L1 folate enzyme confers a selective metabolic advantage for tumor progression. Chemico-Biological Interactions.
  • Ju, H. Q., et al. (2020). More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy?. Frontiers in Oncology.
  • Targeting MTHFD2 to exploit cancer-specific metabolism and the DNA damage response. (n.d.). White Rose Research Online.
  • LC-MS-MS Quantitative Analysis of Folic Acid, Its Metabolites and Derivatives in Serum for Research Use. (2017). Thermo Fisher Scientific.
  • Multiple roles of ALDH1 in health and disease. (n.d.). Frontiers.
  • Qu, C., et al. (2022).
  • Derivatization-Based Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Folate Species. (2025).
  • Fogle, H. M., et al. (2023). Abstract LB_B09: Loss of folate enzyme ALDH1L1 promotes cancer cell proliferation and xenograft tumor growth. Molecular Cancer Therapeutics.
  • Differential Expression of One-Carbon Pathway Enzyme ALDH1L1 Is Linked to Tumorigenicity of Low-Grade Bladder Cancer Cells Through Metabolic Reprogramming. (2025). PMC.
  • Mamer, O. A., et al. (n.d.).
  • Folate Metabolism Analysis. (n.d.).
  • Liquid Chromatography–Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum. (n.d.). bevital.
  • 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells. (n.d.). PubMed.
  • Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization. (2018).
  • Unveiling the Therapeutic Potential of Folate-Dependent One-Carbon Metabolism in Cancer and Neurodegener
  • Krupenko, S. A., & Oleinik, N. V. (2002). 10-formyltetrahydrofolate dehydrogenase, one of the major folate enzymes, is down-regulated in tumor tissues and possesses suppressor effects on cancer cells.
  • Newman, A. C., & Maddocks, O. D. K. (2024).
  • Unveiling the Therapeutic Potential of Folate-Dependent One-Carbon Metabolism in Cancer and Neurodegener
  • Identification and biochemical properties of 10-formyldihydrofolate, a novel folate found in methotrexate-tre
  • 10-Formyltetrahydrofolate dehydrogenase, one of the major folate enzymes, is down-regulated in tumor tissues and possesses suppressor effects on cancer cells. (2025).
  • Cancer chemotherapy: targeting folic acid synthesis. (2022). Taylor & Francis Online.
  • Folate receptors and transporters: biological role and diagnostic/therapeutic targets in cancer and other diseases. (2019). PMC.
  • Cancer cells activate p53 in response to 10-formyltetrahydrofolate dehydrogenase expression. (n.d.). PMC.
  • Synthesis and Physicochemical Characterization of the One-Carbon Carrier 10-Formyltetrahydrofolate; A Reference Standard for Metabolomics. (n.d.). NIH.

Sources

Precision Quantitation of One-Carbon Metabolism: A Technical Guide to Isotope-Labeled Internal Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

One-carbon (1C) metabolism is a complex network linking the folate and methionine cycles, critical for nucleotide synthesis, epigenetic methylation, and redox defense. Aberrations in this pathway are central to oncology, cardiovascular disease, and developmental biology. However, accurate quantification of 1C metabolites (e.g., S-adenosylmethionine, 5-MTHF, Homocysteine) is notoriously difficult due to rapid interconversion, oxidative instability, and severe matrix effects in LC-MS/MS analysis.

This guide moves beyond standard operating procedures to explain the causality of experimental design. It establishes a self-validating protocol using Isotope-Labeled Internal Standards (ILIS) to ensure data integrity, focusing on the superiority of


-labeling over deuterium and the critical necessity of antioxidant-stabilized extraction.

The Biological Context: Mapping the Target

To quantify these metabolites, one must understand their flux. The 1C pathway recycles homocysteine into methionine (via B12/Folate) and generates the universal methyl donor S-adenosylmethionine (SAM).

Diagram 1: The One-Carbon Flux & Critical Analytes

This diagram illustrates the core remethylation and transmethylation cycles, highlighting the instability nodes where analytical errors frequently occur.

OneCarbonMetabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle Folic_Acid Folic Acid (Synthetic) DHF DHF Folic_Acid->DHF THF THF (Unstable) DHF->THF 5_10_MTHF 5,10-Methylene-THF THF->5_10_MTHF 5_MTHF 5-MTHF (Primary Circulating Form) 5_10_MTHF->5_MTHF MTHFR 5_MTHF->THF Methionine Synthase (MS) Methionine Methionine 5_MTHF->Methionine CH3 Donor Homocysteine Homocysteine (Hcy) Homocysteine->Methionine Remethylation (Requires B12) SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Transfer (DNA/Protein Methylation) SAH->Homocysteine SAHH

Figure 1: Core One-Carbon Metabolism showing the interplay between the Folate and Methionine cycles. Green nodes indicate primary circulating folates; Blue nodes indicate the methylation ratio (SAM/SAH).

Strategic Selection of Internal Standards

The choice of ILIS is the single most critical factor in LC-MS/MS accuracy for this pathway. External calibration is insufficient due to ion suppression from phospholipids and salts in plasma/tissue.

The "Isotope Effect" Trap: Why Wins

While deuterated (


 or 

) standards are cheaper, they introduce significant risks in 1C analysis:
  • Chromatographic Shift: Deuterium is slightly more lipophilic than hydrogen. In high-efficiency UPLC, deuterated standards (e.g.,

    
    -SAM) often elute earlier than the endogenous analyte. If the matrix suppression zone (e.g., from salts) elutes between the standard and the analyte, the ILIS fails to correct for the suppression.
    
  • Deuterium Exchange: Protons on heteroatoms (-OH, -NH, -SH) are "exchangeable." If a label is placed here, it will swap with solvent protons, causing the signal to disappear.

  • Stability:

    
     and 
    
    
    
    labels alter the mass without significantly changing the bond vibrational energy or lipophilicity, ensuring perfect co-elution.

Recommendation: Always prioritize


 or 

backbone-labeled standards. Use Deuterium only if the label is on a non-exchangeable carbon (C-D bond) and co-elution is verified.
Recommended ILIS Panel
AnalyteRecommended ILISMass ShiftRationale
5-MTHF

-5-MTHF
+5 DaBackbone label prevents exchange; +5 Da avoids M+2 natural isotope overlap.
Folic Acid

-Folic Acid
+5 DaEssential for separating unmetabolized FA from endogenous folates.
SAM

-SAM (Adenosine ring)
+5 Da

-methyl SAM is common but risky due to methyl transfer activity in non-quenched samples.
SAH

-SAH
+5 DaMatches the SAM label for consistent ionization response.
Homocysteine

-Homocysteine (C3, C4)
+4 DaAcceptable if label is on the carbon chain, not the thiol/amine.

Experimental Protocol: The "Cold-Acid" Workflow

The primary failure mode in 1C analysis is ex vivo interconversion .

  • Risk:[1][2][3] 5,10-methylene-THF dissociates to THF and formaldehyde at room temperature.

  • Risk:[1][2][3] SAM degrades to MTA (methylthioadenosine) or hydrolyzes to methionine.

  • Solution: A "Cold-Acid" extraction protocol.

Reagents & Preparation
  • Stabilizing Buffer: 1% (w/v) Ascorbic Acid + 0.1% Citric Acid in water. Ascorbic acid prevents folate oxidation; Citric acid maintains low pH to stabilize SAM.

  • Stock Solutions: Dissolve ILIS in the Stabilizing Buffer, not pure water.

Step-by-Step Methodology

This protocol integrates the findings of Fazili et al. (CDC) and Kirsch et al. to cover both folates and SAM/SAH.

  • Sample Collection: Collect blood into EDTA tubes on ice. Centrifuge at 4°C immediately. Separate plasma.[4]

  • The "Spike-First" Rule: Add the ILIS mixture to the empty tube before adding the plasma. This ensures the ILIS experiences the exact same matrix interactions and degradation risks as the analyte from the moment of contact.

  • Protein Precipitation:

    • Add 100 µL Plasma to 20 µL ILIS mix.

    • Add 300 µL ice-cold Acidic Methanol (containing 1% Formic Acid and 0.5% Ascorbic Acid).

    • Why Acidic Methanol? Precipitates proteins while simultaneously quenching methyltransferase enzymes that would otherwise artificially alter SAM/SAH levels.

  • Incubation: Vortex and incubate at -20°C for 20 minutes.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Injection: Inject the supernatant directly. Avoid evaporation/reconstitution if possible, as heating destroys folates.

Diagram 2: The Self-Validating Workflow

Visualizing the critical control points where ILIS corrects for error.

Workflow Sample Plasma Sample (4°C) ILIS_Spike Spike ILIS (13C-Labeled) Sample->ILIS_Spike Step 1: Normalize Volume Extraction Precipitation (Acidic MeOH + Ascorbic Acid) ILIS_Spike->Extraction Step 2: Quench Metabolism Equilibration Equilibration (-20°C, 20 min) Extraction->Equilibration Step 3: Ensure Mixing LCMS LC-MS/MS Analysis (MRM Mode) Equilibration->LCMS Step 4: Co-elution Data Ratio Calculation (Analyte Area / ILIS Area) LCMS->Data Step 5: Correction

Figure 2: Analytical workflow emphasizing the "Spike-First" rule to correct for extraction efficiency and matrix suppression.

Validation & Quality Control

To ensure the system is trustworthy (E-E-A-T), you must validate that the ILIS is performing its job.

The "Isotope Contribution" Check

Before running samples, inject the ILIS alone to check for "cross-talk."

  • Requirement: The signal in the endogenous analyte channel (e.g., m/z 450 -> 300) when injecting only the ILIS (e.g., m/z 455 -> 305) must be < 20% of the LLOQ (Lower Limit of Quantitation).

  • Fix: If cross-talk exists, reduce the ILIS concentration or choose an ILIS with a higher mass shift (+5 Da is better than +3 Da).

Linearity & Sensitivity
  • Linearity: 1C metabolites have wide dynamic ranges. 5-MTHF typically ranges from 5 to 50 nmol/L. SAM ranges from 80 to 150 nmol/L. Ensure calibration curves cover 0.5 nmol/L to 500 nmol/L.

  • LOD/LOQ: Current standards require an LOQ of

    
     1 nmol/L for folates to detect deficiency states.
    
Stability Testing

Because these analytes are unstable, "autosampler stability" is a required validation step.[3]

  • Test: Re-inject the same extracted sample every 2 hours for 24 hours while kept at 4°C.

  • Pass Criteria: The Analyte/ILIS ratio should not deviate >15%. If the analyte degrades, the ILIS should degrade at the same rate if it is a true structural analog (e.g.,

    
    ), maintaining a constant ratio.
    

References

  • Fazili, Z., et al. (2017). "A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product." Analytical and Bioanalytical Chemistry. [Link] (Key source for folate stabilization using ascorbic acid and LC-MS parameters.)

  • Kirsch, S. H., et al. (2009). "Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry." Journal of Chromatography B. [Link] (Authoritative protocol for SAM/SAH analysis using phenylboronic acid cleanup and isotope dilution.)

  • Struys, E. A., et al. (2000). "Determination of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma and Cerebrospinal Fluid by Stable-Isotope Dilution Tandem Mass Spectrometry." Clinical Chemistry. [Link] (Foundational paper establishing the necessity of stable isotopes for correcting matrix effects in 1C metabolism.)

  • Yuan, L., et al. (2012). "Simultaneous analysis of folate and its metabolites in human plasma by liquid chromatography–tandem mass spectrometry." Journal of Chromatography B. [Link] (Details the specific mass transitions and fragmentation patterns for folate analysis.)

Sources

Methodological & Application

Protocol for using 10-Formyl Folic Acid-d4 as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Using 10-Formyl Folic Acid-d4 as an Internal Standard in LC-MS/MS

Introduction & Scientific Context

10-Formyl Folic Acid (10-CHO-FA) is the oxidized derivative of the biologically active cofactor 10-Formyltetrahydrofolate (10-CHO-THF) . While 10-CHO-THF is the primary one-carbon donor for purine biosynthesis, it is chemically labile, susceptible to oxidation and pH-dependent interconversion. 10-CHO-FA often accumulates in biological samples as an oxidation product or is present in fortified foods and supplements.

Accurate quantification of 10-CHO-FA is critical for:

  • Stability Profiling: Assessing the degradation of labile folates in stored bio-specimens.

  • Pharmacokinetics: Monitoring antifolate drug metabolism where 10-CHO-FA may act as a stable marker.

  • Nutritional Analysis: Quantifying folate content in fortified matrices.

This protocol details the use of This compound (10-CHO-FA-d4) as an Internal Standard (IS). The use of a stable isotope-labeled IS is non-negotiable in folate analysis to correct for:

  • Matrix Effects: Ion suppression/enhancement in Electrospray Ionization (ESI).

  • Recovery Losses: Variance during Solid Phase Extraction (SPE).

  • In-Process Stability: Partial degradation during sample preparation.

Chemical & Physical Properties

PropertyAnalyte (10-CHO-FA)Internal Standard (10-CHO-FA-d4)
Molecular Formula


(assuming Glu-d4)
Molecular Weight ~469.4 g/mol ~473.4 g/mol (+4 Da shift)
Precursor Ion [M+H]+ m/z 470.1m/z 474.1
Solubility Low in water (acidic pH); Soluble in dilute alkali (pH > 7.[1]5)Same as analyte
Stability Light sensitive; Stable at neutral/alkaline pHSame as analyte

Critical Distinction: Do not confuse 10-Formyl Folic Acid (oxidized pteridine ring) with 10-Formyl Tetrahydrofolate (reduced pteridine ring). 10-CHO-FA-d4 is not an appropriate IS for 10-CHO-THF unless the protocol intentionally oxidizes all folates to their folic acid congeners.

Experimental Workflow

Reagent Preparation
  • Stock Solvent: 0.1 M Potassium Phosphate buffer (pH 7.0) containing 1% Ascorbic Acid (AA).[2]

    • Why AA? Ascorbic acid is an antioxidant essential to prevent the further oxidation of the analyte and the IS during processing.

  • 10-CHO-FA-d4 Stock (1 mg/mL): Dissolve in 10 mM Ammonium Bicarbonate (pH ~8.0).

    • Note: Folates are sparingly soluble in acidic media.[3] Use mild base to dissolve, then dilute into the working buffer.

  • Working IS Solution: Dilute stock to ~100 ng/mL in 1% AA solution. Prepare fresh daily.

Sample Preparation (Solid Phase Extraction)

This workflow uses SPE to remove matrix interferences (salts, proteins) while concentrating the folate.

Step 1: Homogenization & Spiking

  • Aliquot 200 µL of sample (Plasma/Serum/Tissue Homogenate).

  • Immediately add 20 µL of Working IS Solution (10-CHO-FA-d4) .

  • Add 800 µL of Extraction Buffer (100 mM Ammonium Acetate, 1% Ascorbic Acid, 0.5% Dithiothreitol (DTT), pH 6.5).

    • Mechanism: DTT and AA act synergistically to maintain the redox state. pH 6.5 minimizes interconversion of any co-existing 10-CHO-THF to 5,10-methenyl-THF.

Step 2: Protein Precipitation (Optional but Recommended)

  • If the matrix is protein-heavy (e.g., tissue), add 100 µL Methanol (cooled to -20°C).

  • Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Collect supernatant.[4]

Step 3: Solid Phase Extraction (SPE)

  • Cartridge: Bond Elut-PH (Phenyl) or C18 (50 mg). Phenyl phases often provide better selectivity for the aromatic pteridine ring.

  • Conditioning: 1 mL Methanol followed by 1 mL Water (0.1% Formic Acid).

  • Loading: Load supernatant slowly (gravity or low vacuum).

  • Washing: Wash with 1 mL 5% Methanol in 0.1% Formic Acid. (Removes salts).

  • Elution: Elute with 500 µL Methanol containing 0.5% Ammonium Hydroxide.

    • Logic: High pH aids solubility and elution of the folate from the column.

Step 4: Reconstitution

  • Evaporate eluate under Nitrogen at 35°C (Do not exceed 40°C).

  • Reconstitute in 100 µL Mobile Phase A (Water + 0.1% Formic Acid).

Visualization: Experimental Workflow

FolateExtraction Start Biological Sample (Plasma/Tissue) Spike Add Internal Standard (10-CHO-FA-d4) Start->Spike Buffer Add Extraction Buffer (pH 6.5, 1% Ascorbate, DTT) Spike->Buffer Stabilization Precip Protein Precipitation (MeOH, -20°C) Buffer->Precip Centrifuge Centrifuge (14,000g, 4°C) Precip->Centrifuge SPE_Load SPE Loading (Bond Elut-PH) Centrifuge->SPE_Load Supernatant SPE_Wash Wash (5% MeOH, 0.1% FA) SPE_Load->SPE_Wash Remove Salts SPE_Elute Elute (MeOH + 0.5% NH4OH) SPE_Wash->SPE_Elute Dry Evaporate (N2, 35°C) SPE_Elute->Dry Recon Reconstitute (Mobile Phase A) Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Step-by-step extraction workflow emphasizing antioxidant stabilization and SPE cleanup.

LC-MS/MS Method Parameters

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-1 min (5% B); 1-6 min (5% -> 40% B); 6-8 min (95% B).

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry (MRM):

  • Ionization: ESI Positive Mode.

  • Source Temp: 450°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Must be tuned per instrument):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Type
10-CHO-FA 470.1295.120Quantifier (pABG core)
10-CHO-FA 470.1176.135Qualifier (Pterin core)
10-CHO-FA-d4 474.1299.120Quantifier (If d4 on pABG)
10-CHO-FA-d4 474.1295.120Quantifier (If d4 on Glu)*

*Critical Note on Isotope Label Position: Most commercial "Folic Acid-d4" standards are labeled on the Glutamate moiety.

  • If the label is on Glutamate: The primary fragment (m/z 295, p-amino-benzoyl-glutamate minus glutamate) loses the label . The transition would be 474 -> 295. This creates "cross-talk" if the chromatographic separation isn't perfect.

  • Recommendation: Use a transition that retains the label if possible, or ensure baseline separation between endogenous 10-CHO-FA and the IS. If the label is on the Benzene ring (pABG) , the fragment shifts to 299, which is ideal. Check your Certificate of Analysis.

Critical Control Points & Troubleshooting

Stability & Interconversion

Folate interconversion is pH-dependent.

  • Acidic pH (< 5): 10-CHO-THF cyclizes to 5,10-methenyl-THF.

  • Alkaline pH (> 8): 10-CHO-THF oxidizes to 10-CHO-FA or hydrolyzes to THF.

  • Solution: Maintain sample pH between 6.0 and 7.0 during extraction.

Visualization: Stability Logic

FolateStability cluster_control Control Strategy THF_10CHO 10-Formyl-THF (Reduced, Labile) Methenyl 5,10-Methenyl-THF (Stable in Acid) THF_10CHO->Methenyl pH < 5.0 FFA_10 10-Formyl Folic Acid (Oxidized, Target) THF_10CHO->FFA_10 Oxidation (No Ascorbate) Methenyl->THF_10CHO pH > 7.0 Advice Use Ascorbic Acid + DTT to block Oxidation path

Caption: Pathways of interconversion. The protocol aims to measure 10-FFA without artificially generating it from 10-CHO-THF.

Matrix Effects

Even with SPE, phospholipids can suppress ionization.

  • Validation: Compare the slope of a standard curve in solvent vs. a standard curve spiked into the biological matrix (Matrix-Matched Calibration).

  • Correction: The d4-IS will co-elute with the analyte and experience the exact same suppression, mathematically correcting the calculated concentration.

References

  • Struys, E. A., et al. (2000). "Determination of folate vitamers in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry." Clinical Chemistry. Link

  • Pfeiffer, C. M., et al. (2004). "Determination of folate vitamers in human serum by stable-isotope-dilution tandem mass spectrometry and comparison with radioassay and microbiologic assay." Clinical Chemistry. Link

  • Zhang, G. F., et al. (2018). "Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization." Analytical Chemistry. Link

  • Hannam, S., et al. (2021). "Structures of folic acid and folic acid-d4 (internal standard)." Journal of Chromatographic Science. Link

  • Thermo Fisher Scientific. (2017). "LC-MS-MS Quantitative Analysis of Folic Acid, Its Metabolites and Derivatives in Serum." Application Note. Link

Sources

Title: Robust and Accurate Folate Quantification: A Guide to Sample Preparation Using Deuterated Internal Standards for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract

This application note provides a comprehensive guide to the principles and protocols for preparing biological and food samples for folate analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We emphasize the critical role of stable isotope dilution analysis (SIDA) with deuterated internal standards to ensure the highest levels of accuracy and precision. The narrative explains the causality behind key experimental choices, from initial sample handling to final extract purification. Detailed, step-by-step protocols for both liquid (serum/plasma) and solid (food/tissue) matrices are provided, offering a field-proven framework for researchers.

Introduction: The Imperative for Accuracy in Folate Analysis

Folate, a water-soluble B-vitamin, is a generic term for a family of essential compounds vital for one-carbon metabolism, which is fundamental to DNA synthesis, methylation, and cellular division.[1] Accurate measurement of various folate vitamers in biological fluids, tissues, and food is crucial for clinical diagnostics, nutritional assessment, and drug development. However, the inherent lability and structural diversity of folates present significant analytical challenges.[2] Folates are susceptible to degradation from heat, light, oxygen, and extreme pH, which can lead to inaccurate quantification.[2][3]

Mass spectrometry, particularly LC-MS/MS, has become the gold standard for folate analysis due to its high sensitivity and specificity.[4][5] The most robust quantitative LC-MS/MS methods rely on the principle of stable isotope dilution analysis (SIDA). This technique involves "spiking" the sample at the earliest stage of preparation with a known quantity of a stable isotope-labeled (SIL) version of the analyte, which serves as an internal standard (IS). Deuterated (²H) or ¹³C-labeled folates are ideal internal standards because they are chemically and physically identical to their native counterparts but differ in mass.[6][7] This near-perfect chemical mimicry ensures that the IS experiences the same losses during sample preparation and the same matrix effects (ion suppression or enhancement) during analysis, providing a reliable basis for accurate quantification.[6][8]

This guide will detail the best practices for sample preparation, underscoring the rationale for each step to build a self-validating and trustworthy analytical system.

The Central Role of Deuterated Internal Standards

The use of a deuterated internal standard is the cornerstone of a reliable folate assay. Here’s why it is a self-validating approach:

  • Correction for Extraction Inefficiency: Any loss of the native analyte during the multi-step extraction and purification process will be mirrored by a proportional loss of the deuterated IS. The final analyte/IS peak area ratio, which is used for quantification, remains constant, thus correcting for these losses.[6]

  • Compensation for Matrix Effects: Biological samples contain a complex mixture of molecules that can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as matrix effect.[8] Because the deuterated IS co-elutes and has the same ionization efficiency as the native analyte, it is affected by ion suppression or enhancement to the same degree.[6] This ensures the analyte/IS ratio remains unaffected, a prerequisite for a rugged bioanalytical method.[8]

  • Improved Precision and Accuracy: By accounting for variations in sample handling, instrument performance, and matrix effects, deuterated standards significantly improve the precision, accuracy, and reproducibility of the assay compared to methods using external calibration or structurally analogous internal standards.[9][10]

For optimal performance, the deuterated standard should have a sufficient mass difference (typically ≥3 mass units) from the analyte to prevent spectral overlap from natural isotopes.[7][10] It is also critical to verify the isotopic and chemical purity of the standard to avoid analytical bias.[8]

Overall Sample Preparation Workflow

The preparation of samples for folate analysis is a multi-stage process designed to extract folates, preserve their integrity, convert them to a single analyzable form, and purify them from interfering matrix components. The specific steps vary depending on the sample matrix.

Folate_Workflow cluster_0 Initial Steps cluster_1 Matrix-Specific Extraction cluster_2 Purification & Analysis Sample Sample Collection (Biological Fluid, Food, Tissue) Add_IS Addition of Deuterated Internal Standard Cocktail Sample->Add_IS Homogenize Homogenization / Lysis (in Antioxidant Buffer) Add_IS->Homogenize TriEnzyme Tri-Enzyme Digestion (Amylase, Protease, Conjugase) For Solid/Complex Matrices Homogenize->TriEnzyme If applicable Protein_Precip Protein Precipitation (e.g., Acetonitrile, Heat) Homogenize->Protein_Precip TriEnzyme->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge SPE Solid Phase Extraction (SPE) (Clean-up & Concentration) Centrifuge->SPE Analyze LC-MS/MS Analysis SPE->Analyze

Sources

Solid-phase extraction (SPE) protocols for 10-formyl folates in serum

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Recovery Solid-Phase Extraction (SPE) of 10-Formyl Folates from Human Serum

Abstract

The accurate quantification of 10-formyl folates in human serum is critical for understanding one-carbon metabolism and its role in various physiological and pathological states. However, the inherent instability of reduced folates and the complexity of the serum matrix present significant analytical challenges, including ion suppression or enhancement in mass spectrometry.[1][2][3] This application note provides a detailed, field-proven solid-phase extraction (SPE) protocol designed for the robust and reproducible isolation of 10-formyl folates and other folate vitamers from serum. We delve into the scientific rationale behind each step, from sample stabilization to the selection of SPE chemistry, ensuring a self-validating and reliable workflow for researchers, clinical scientists, and drug development professionals.

The Analytical Imperative: Why SPE is Essential for Folate Analysis

Folate analysis in serum is notoriously challenging. Folates are a group of structurally similar, water-soluble B-vitamins that are present at very low concentrations.[4][5] The biologically active forms, including 10-formyltetrahydrofolate, are highly susceptible to oxidation, degradation, and interconversion.[5][6][7]

The Core Challenges:

  • Analyte Instability: Reduced folates, such as tetrahydrofolate (THF) and its derivatives, readily oxidize.[6] Their stability is highly dependent on temperature, light exposure, and pH.[8][9] Without meticulous stabilization, significant analyte loss can occur during sample handling and preparation, leading to underestimation of true physiological concentrations.[4]

  • Complex Serum Matrix: Serum is a rich milieu of proteins, lipids, salts, and other endogenous molecules.[1] These components can interfere with downstream analysis, primarily through a phenomenon known as the "matrix effect" in liquid chromatography-mass spectrometry (LC-MS/MS). Co-eluting matrix components can suppress or enhance the ionization of the target analyte, compromising the accuracy and precision of quantification.[2][3]

  • Low Endogenous Concentrations: Folates exist at nanomolar levels in circulation, requiring a concentration step to achieve the sensitivity needed for reliable measurement.[10]

Solid-Phase Extraction (SPE) directly addresses these three core challenges. It serves as a powerful technique to selectively isolate folates from interfering matrix components, concentrate the analytes, and perform these steps in a controlled chemical environment that preserves their integrity.

Foundational Principles: Selecting the Right SPE Chemistry

The choice of SPE sorbent is paramount and is dictated by the physicochemical properties of the folate molecules. Folates possess both hydrophobic (pteridine ring) and hydrophilic/ionizable (glutamate tail) moieties, allowing for several retention strategies.

  • Anion-Exchange SPE (SAX): This approach leverages the negatively charged carboxyl groups on the glutamate portion of the folate molecule.[11] At a neutral or slightly basic pH, folates are anionic and will bind to a positively charged quaternary amine sorbent.[12][13] Elution is achieved by increasing the ionic strength or drastically changing the pH to neutralize the analyte. SAX is highly effective for purifying folates from complex mixtures.[11][12][14]

  • Reversed-Phase SPE (C18, Phenyl): This technique exploits the hydrophobic character of the folate molecule. To maximize retention on a non-polar sorbent like C18 or Phenyl, the ionizable carboxyl groups must be neutralized. This is accomplished by acidifying the sample to a pH of ~3.2.[10][15] In this protonated, uncharged state, the folate molecule becomes more hydrophobic and binds to the sorbent. Interferences are washed away with an aqueous buffer, and the purified folates are then eluted with a solvent of higher organic content (e.g., methanol or acetonitrile).[10] Phenyl-based sorbents, in particular, have demonstrated excellent utility for folate extraction from serum in numerous validated LC-MS/MS methods.[10][15]

This protocol will focus on a phenyl-based reversed-phase SPE methodology , which is widely adopted for its high recovery and compatibility with state-of-the-art isotope-dilution LC-MS/MS workflows.[10][15][16]

Detailed Protocol: Phenyl-Based SPE for Serum Folates

This protocol is designed for the extraction of multiple folate vitamers, including 10-formyl folate, from human serum prior to LC-MS/MS analysis. The use of ¹³C-labeled internal standards is considered integral for achieving the highest level of accuracy.

Materials and Reagents
  • SPE Device: Phenyl SPE Cartridges or 96-well Plates (e.g., 50-100 mg sorbent mass).[15]

  • Serum Samples: Stored at -70°C or lower.[6]

  • Folate Standards: Analytical grade 10-formylfolic acid, 5-methyltetrahydrofolate, folic acid, etc., and corresponding ¹³C-labeled internal standards.[17][18]

  • Chemicals: Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Ammonium Formate, L-Ascorbic Acid (AA). All should be HPLC or LC-MS grade.

  • SPE Sample Buffer (pH 3.2): 10 g/L Ammonium Formate and 1-5 g/L Ascorbic Acid in deionized water, with pH adjusted to 3.2 using formic acid. Prepare fresh and degas before use.[10][18]

  • Equipment: Positive pressure manifold or vacuum manifold, sample concentrator (nitrogen evaporator), vortex mixer, centrifuge.

Workflow Diagram

SPE_Workflow start_end start_end process process reagent reagent start Start: Frozen Serum Sample thaw 1. Thaw & Stabilize (On ice, dark) start->thaw add_is 2. Add Internal Standards (¹³C-labeled folates) thaw->add_is pretreat 3. Sample Pre-treatment (Dilute with SPE Buffer) add_is->pretreat vortex Vortex & Incubate pretreat->vortex load 5. Load Sample vortex->load spe_prep 4. Condition SPE Cartridge (ACN -> MeOH -> Buffer) spe_prep->load wash 6. Wash Interferences (SPE Sample Buffer) load->wash elute 7. Elute Folates (High Organic Solvent) wash->elute evap 8. Evaporate Eluate (Under Nitrogen) elute->evap reconstitute 9. Reconstitute (Mobile Phase) evap->reconstitute end Final Extract for LC-MS/MS Analysis reconstitute->end

Sources

Troubleshooting & Optimization

Resolving peak tailing issues for 10-Formyl Folic Acid-d4 in HILIC chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing for 10-Formyl Folic Acid-d4

Case ID: HILIC-FOL-004 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because your this compound (and likely the native analyte) is exhibiting significant peak tailing, splitting, or broadening in a HILIC method.

10-Formyl Folic Acid is a zwitterionic molecule containing a pteridine ring, a p-aminobenzoic acid moiety, and a glutamic acid tail. In HILIC (Hydrophilic Interaction Liquid Chromatography), peak tailing is rarely a random event; it is a symptom of secondary electrostatic interactions or solvent mismatch .

This guide bypasses generic advice to target the specific physicochemical properties of folates. Follow the modules below in order.

Module 1: The Injection Solvent (The "HILIC Effect")

Diagnosis: If your peak looks like a "shark fin" (sharp front, long tail) or is splitting, the root cause is almost certainly your sample diluent.[1]

The Science: In HILIC, water is the "strong" solvent.[2][3] If you inject a sample dissolved in 100% water (or high aqueous content) into a column equilibrated with 90% Acetonitrile (ACN), the water in your sample plug acts as a localized strong solvent. It drags the analyte down the column faster than the surrounding mobile phase, causing band broadening and tailing.

Troubleshooting Protocol:

  • Check your Diluent: What is your final sample composition?

  • The "Match" Rule: The sample solvent must be weaker (more organic) than the initial mobile phase conditions.

Recommended Experiment: Prepare the same this compound standard in three different diluents and inject them sequentially.

Diluent CompositionExpected ResultTechnical Explanation
100% Water Severe Tailing / Splitting Water disrupts the partitioning layer at the column head.
50:50 ACN:Water Moderate Tailing Still too strong; "washout" effect occurs.
90:10 ACN:Buffer Sharp, Symmetrical Peak Matches the initial gradient; allows "focusing" at the column head.

Critical Note for Internal Standards (d4): If you spike your d4 IS into the sample using a 100% aqueous stock solution, you may locally disrupt the solvent balance. Ensure your IS working solution is prepared in at least 50% ACN before spiking, or keep the spike volume below 5% of the total sample volume.

Module 2: Mobile Phase & Buffer Chemistry

Diagnosis: If the injection solvent is correct (high organic) but tailing persists, the issue is secondary ionic interactions .

The Science: Silica-based HILIC columns have residual silanols (Si-OH) that deprotonate to Si-O⁻ above pH 4-5.[4] 10-Formyl Folic Acid has a positive charge on the pteridine ring (depending on pH) and amine groups. These positive charges are electrostatically attracted to the negative silanols, causing the analyte to "drag" (tail).

The Solution: You must use a buffer with high enough ionic strength to mask these silanols.

Q: "I am using 0.1% Formic Acid. Is that enough?" A: No. Formic acid provides pH control but low ionic strength. It cannot effectively suppress ion-exchange interactions on the silica surface.

Correct Buffer Protocol: Switch to Ammonium Acetate . The ammonium ions (NH₄⁺) compete for the silanol sites, effectively "capping" them and allowing the folate to partition purely based on hydrophilicity.

  • Concentration: 10 mM to 20 mM (in the total mobile phase).[5]

  • pH: Adjust to pH 5.8 or 6.8.

    • Why? At extremely acidic pH (pH < 3), 10-Formyl Folic Acid can be unstable (deformylation). At pH 5.8, the carboxylic acids are ionized (increasing polarity/retention), but the buffer is strong enough to prevent tailing.

Module 3: Stationary Phase Selection

Diagnosis: You are using a "Bare Silica" HILIC column and struggling with reproducibility.

The Science: While bare silica can work, it is the most "active" surface and most prone to the silanol interactions described above. For zwitterionic compounds like folates, a Zwitterionic (ZIC) or Amide phase is superior.

  • Amide Columns: The amide functional group forms a stable water layer and hydrogen bonds with the folate's amide/amine groups without strong ionic retention.

  • ZIC-HILIC: Contains both positive and negative charges (1:1), which neutralizes the strong electrostatic bias of bare silica.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for resolving peak tailing specific to this analyte.

HILIC_Troubleshooting Start Start: Peak Tailing Observed (this compound) CheckDiluent Check Sample Diluent Is it >80% Organic? Start->CheckDiluent DiluentAction Action: Re-dissolve sample in 90:10 ACN:Buffer CheckDiluent->DiluentAction No (High Aqueous) CheckBuffer Check Mobile Phase Buffer Is it just Formic Acid? CheckDiluent->CheckBuffer Yes DiluentAction->CheckBuffer BufferAction Action: Switch to 10-20mM Ammonium Acetate CheckBuffer->BufferAction Yes (Low Ionic Strength) CheckColumn Check Column Chemistry Is it Bare Silica? CheckBuffer->CheckColumn No (Using Salt Buffer) BufferAction->CheckColumn ColumnAction Action: Switch to Amide or ZIC-HILIC CheckColumn->ColumnAction Yes CheckStability Check Stability Is 'tailing' actually degradation? CheckColumn->CheckStability No (Amide/ZIC) ColumnAction->CheckStability StabilityAction Action: Add Ascorbic Acid Keep Autosampler at 4°C CheckStability->StabilityAction Yes (Shoulder peaks) Success Success: Symmetrical Peak CheckStability->Success No StabilityAction->Success

Figure 1: Systematic troubleshooting logic for HILIC peak tailing. Follow the yellow nodes to diagnose the root cause.

Module 4: Stability & "Ghost" Tailing

Question: "My peak has a weird shoulder that looks like tailing, but integration is impossible."

Answer: This may not be chromatographic tailing; it might be on-column degradation or interconversion .

  • Deformylation: 10-Formyl Folic Acid is susceptible to losing the formyl group, converting to Folic Acid.

  • Cyclization: Under acidic conditions, it can cyclize to 5,10-methenyl-tetrahydrofolate (if using the reduced form) or other derivatives.

The Fix:

  • Temperature: Ensure the autosampler is set to 4°C.

  • Antioxidant: Add 0.1% Ascorbic Acid to your sample solvent and mobile phase A (aqueous) to prevent oxidative degradation.

  • Light: Folates are light-sensitive.[6] Use amber glassware.

Summary of Optimized Conditions

For the best chance of success with this compound, adopt these baseline conditions:

ParameterRecommendationReason
Column Amide or ZIC-HILIC (1.7µm or 2.7µm)Reduces secondary silanol interactions.
Mobile Phase A 10mM Ammonium Acetate (pH 5.[5]8)Provides ionic strength to mask silanols.
Mobile Phase B 100% AcetonitrileStandard HILIC weak solvent.
Sample Diluent 90:10 ACN:Buffer (same as MP A)Prevents solvent mismatch/shark-fin peaks.
Flow Rate 0.3 - 0.5 mL/minHILIC has lower viscosity; higher flow is possible but watch backpressure.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for hydrophilic interaction chromatography. Journal of Chromatography A. Link

    • Grounding: Establishes the mechanism of silanol interactions in HILIC and the necessity of buffering.
  • Greco, G., & Letzel, T. (2013). Main interactions and influences of the chromatographic parameters in HILIC. Journal of Chromatographic Science. Link

    • Grounding: detailed analysis of buffer concentration (ammonium acet
  • Jagerdeo, E., et al. (2019). Mind the Diluent: Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. LCGC North America. Link

    • Grounding: Authoritative source on the "solvent mismatch" effect causing peak distortion.[1]

  • Lu, W., et al. (2018).[7] Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization. Analytical Chemistry. Link

    • Grounding: Specific protocols for folate stability, including pH considerations and the use of ascorbic acid.[7][8]

Sources

Navigating the Matrix: A Technical Support Guide for 10-Formyl Folic Acid-d4 Analysis in Urine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 10-Formyl Folic Acid-d4 in urine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bioanalysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We understand that achieving accurate and reproducible quantification of this stable isotope-labeled folate in a complex biological matrix like urine presents unique challenges, primarily due to matrix effects.

This resource is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your analytical methods effectively.

Understanding the Challenge: Matrix Effects in Urine

Urine is a complex and highly variable biological matrix.[1] It contains a multitude of endogenous compounds, including salts, urea, creatinine, and various metabolites, which can significantly interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2] This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay.[2][3][4]

Phospholipids, though more prevalent in plasma and serum, can also be present in urine and are notorious for causing ion suppression.[5] The co-elution of these interfering substances with the analyte of interest is a primary cause of unreliable results.[6] Therefore, effective sample preparation is paramount to mitigate these effects.[2][7][8]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound in urine, providing practical solutions and expert insights.

Frequently Asked Questions

Q1: I'm observing significant ion suppression in my this compound signal. What is the most likely cause in a urine matrix?

A1: The most probable cause of ion suppression in urine analysis is the co-elution of endogenous matrix components with your analyte.[2][4][6] Urine contains high concentrations of salts and other polar compounds that can compete with the analyte for ionization in the ESI source.[1] While phospholipids are a major concern in blood-based matrices, their presence in urine should not be entirely discounted, especially in certain pathological conditions.[5]

Actionable Steps:

  • Evaluate Your Sample Preparation: A simple "dilute-and-shoot" approach, while fast, is often insufficient for urine due to the high matrix load.[9] Consider implementing a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[8][10]

  • Optimize Chromatography: Modifying your chromatographic conditions can help separate the this compound from interfering matrix components.[7][11]

Q2: My results show poor reproducibility between different urine samples. Why is this happening?

A2: The composition of urine can vary significantly from one individual to another and even from the same individual at different times.[1] This inter-individual variability in the matrix can lead to inconsistent ion suppression or enhancement, resulting in poor reproducibility.[12][13] Your stable isotope-labeled internal standard (this compound) is designed to compensate for these variations, but its effectiveness depends on it co-eluting perfectly with the unlabeled analyte and experiencing the same matrix effects.[14]

Actionable Steps:

  • Verify Co-elution of Internal Standard: Ensure that the chromatographic peak of your internal standard perfectly overlaps with the native analyte you are quantifying. Even slight shifts in retention time can lead to differential matrix effects.[14]

  • Strengthen Sample Cleanup: A more robust sample preparation method will remove a larger portion of the variable matrix components, leading to more consistent results across different samples.[8][15]

Q3: Can I just dilute my urine sample to reduce matrix effects?

A3: Dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[11][16] However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of your assay, especially for low-concentration samples.[6] For highly sensitive LC-MS/MS systems, a "dilute-and-shoot" strategy might be feasible, but it's crucial to validate this approach thoroughly to ensure that matrix effects are adequately minimized across the expected concentration range.[9]

Actionable Steps:

  • Perform a Dilution Study: Analyze a series of dilutions of a pooled urine sample to determine the optimal dilution factor that reduces matrix effects without sacrificing necessary sensitivity.

  • Validate Thoroughly: If you opt for a dilution-based method, extensive validation with a large and diverse set of urine samples is critical to ensure the method's robustness.

Q4: What is the best sample preparation technique to remove matrix interferences for this compound in urine?

A4: The "best" technique depends on your specific assay requirements, but Solid-Phase Extraction (SPE) is generally considered a highly effective method for cleaning up complex biological samples like urine.[10][15][17] SPE can efficiently remove salts and other interfering substances, leading to a cleaner extract and reduced matrix effects.[15] For polar analytes like folates, reversed-phase SPE or mixed-mode anion exchange SPE can be particularly effective.[4][18][19]

Alternative Techniques:

  • Liquid-Liquid Extraction (LLE): LLE is another powerful technique for sample cleanup.[8][20] By carefully selecting the extraction solvent, you can selectively extract this compound while leaving many interfering compounds behind in the aqueous urine matrix.[20][21]

  • Phospholipid Removal Plates/Cartridges: If phospholipids are suspected to be a significant issue, specialized sample preparation products designed for their removal can be highly beneficial.[22][23] These often use a combination of protein precipitation and a specific sorbent to capture phospholipids.[22]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for two common and effective sample preparation techniques.

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Urine

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • Mixed-mode anion exchange SPE cartridges (e.g., 60 mg)

  • Urine samples containing this compound

  • Methanol (LC-MS grade)

  • Ammonium acetate buffer (pH 9.0)

  • LC-MS grade water

  • Elution solvent: 10% formic acid in a 3:2 mixture of acetonitrile and methanol

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment: Dilute 250 µL of urine with 1550 µL of aqueous ammonium acetate buffer (pH 9.0).[4][19] Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol.[4][19]

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of ammonium acetate buffer (pH 9.0).[4][19]

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of LC-MS grade water.[4][19]

    • Wash the cartridge with 1 mL of methanol.[4][19]

  • Elution: Elute the this compound with two aliquots of 500 µL of the elution solvent.[4][19]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Urine

This protocol is designed for the extraction of a polar analyte from an aqueous matrix.

Materials:

  • Urine samples containing this compound

  • Extraction solvent (e.g., a mixture of a polar and a non-polar organic solvent, such as ethyl acetate and isopropanol)

  • pH adjustment solution (e.g., 1 M sulfuric acid)

  • Sodium sulfate (anhydrous)

  • Vortex mixer

  • Centrifuge

  • Conical glass tubes

Procedure:

  • Sample Preparation: To 1 mL of urine in a conical glass tube, add a known amount of your internal standard.

  • pH Adjustment: Adjust the pH of the urine sample to be at least two pH units lower than the pKa of 10-Formyl Folic Acid to ensure it is in its non-ionized form, which is more soluble in organic solvents.[8]

  • Extraction: Add 3 mL of the extraction solvent to the tube.

  • Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to separate the two phases.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The effectiveness of different sample preparation methods can be quantitatively compared using metrics like recovery and matrix effect.

Table 1: Comparison of Sample Preparation Techniques

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)RSD (%) (n=6)
Dilute-and-Shoot (1:10)>9545 (Suppression)15.2
Liquid-Liquid Extraction85.312 (Suppression)6.8
Solid-Phase Extraction92.15 (Suppression)4.5

Recovery and Matrix Effect were calculated based on established formulas comparing the analyte response in post-extraction spiked samples to neat solutions and pre-extraction spiked samples.[12]

Visualization of Key Concepts

To further clarify the troubleshooting process, the following diagrams illustrate important workflows and concepts.

MatrixEffectTroubleshooting start Poor Peak Shape / Low Intensity for this compound check_is Check Internal Standard Performance start->check_is is_ok IS Performance OK? check_is->is_ok improve_sp Implement/Optimize Sample Preparation is_ok->improve_sp Yes fix_is Address IS Issues: - Purity - Concentration - Co-elution is_ok->fix_is No sp_choice Choose Cleanup Method improve_sp->sp_choice spe Solid-Phase Extraction (SPE) sp_choice->spe High Selectivity lle Liquid-Liquid Extraction (LLE) sp_choice->lle Different Polarity plr Phospholipid Removal sp_choice->plr Phospholipid Concern optimize_lc Optimize Chromatography spe->optimize_lc lle->optimize_lc plr->optimize_lc lc_choice Chromatography Type optimize_lc->lc_choice rp Reversed-Phase lc_choice->rp General Purpose hilic HILIC lc_choice->hilic Polar Analyte end Achieve Robust and Accurate Quantitation rp->end hilic->end

Caption: Troubleshooting workflow for matrix effect suppression.

IonSuppressionMechanism cluster_source Electrospray Ion Source cluster_explanation Mechanism of Ion Suppression droplet ESI Droplet Analyte (A⁺) Matrix (M⁺) gas_phase Gas Phase Ions droplet:f1->gas_phase Evaporation droplet:f2->gas_phase Competition ms_inlet Mass Spectrometer Inlet gas_phase->ms_inlet Sampling explanation High concentrations of matrix components (M⁺) compete with the analyte (A⁺) for charge and surface area on the evaporating droplet. This reduces the number of gas-phase analyte ions that enter the mass spectrometer, leading to a suppressed signal.

Caption: Simplified mechanism of ion suppression in ESI-MS.

Concluding Remarks

The successful quantification of this compound in urine by LC-MS/MS is critically dependent on the effective management of matrix effects. A thorough understanding of the principles of ion suppression and the strategic implementation of robust sample preparation and chromatographic techniques are essential for achieving reliable and accurate results. The use of a stable isotope-labeled internal standard is a cornerstone of this process, but it is not a panacea; it must be used in conjunction with sound analytical practices.[3][14][24]

This guide provides a foundation for troubleshooting and method development. We encourage you to adapt these principles and protocols to your specific laboratory conditions and analytical goals. Our team of application scientists is always available to provide further support and guidance.

References

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Available at: [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Available at: [Link]

  • All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. Available at: [Link]

  • Folate determination in human health: UPLC-MS/MS is the emerging methodology of choice. Future Science. Available at: [Link]

  • Ion suppression correction and normalization for non-targeted metabolomics. PMC. Available at: [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. ResearchGate. Available at: [Link]

  • Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. Available at: [Link]

  • Liquid Chromatography–Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum. bevital. Available at: [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. Available at: [Link]

  • Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]

  • Solid-phase extraction for HPLC analysis of dietary folates. ResearchGate. Available at: [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Available at: [Link]

  • Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery. PubMed. Available at: [Link]

  • Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes. ResearchGate. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. ACS Publications. Available at: [Link]

  • Simultaneous Determination of One-Carbon Folate Metabolites and One-Carbon-Related Amino Acids in Biological Samples Using a UHPLC–MS/MS Method. MDPI. Available at: [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. PMC. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. Available at: [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Available at: [Link]

  • Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent. Available at: [Link]

  • Determination of Folates in Human Plasma Using Hydrophilic Interaction Chromatography−Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Chromatography Today. Available at: [Link]

  • Dilute & shoot ... yourself in the foot. Biotage. Available at: [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. PMC. Available at: [Link]

  • Solid-Phase Extraction and High Performance Liquid Chromatographic Determination of Folic Acid in Fortified Foodstuffs. Austin Publishing Group. Available at: [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. PMC. Available at: [Link]

  • Solid-phase extraction-electrospray ionization mass spectrometry for the quantification of folate in human plasma or serum. PubMed. Available at: [Link]

  • Determination of Folic Acid by Ultra-High Performance Liquid Chromatography in Certain Malt-based Beverages after Solid-Phase Extraction. DergiPark. Available at: [Link]

Sources

Technical Support Center: Differentiating 10-Formyl Folic Acid-d4 from 5-Formyl Isomers in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of formyl folic acid isomers. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in accurately differentiating and quantifying 10-formyl folic acid-d4 from its 5-formyl isomers.

Introduction

Folate, an essential B vitamin, plays a critical role in one-carbon metabolism, which is fundamental for the synthesis of nucleotides and amino acids.[1][2] The various forms of folate, including 10-formyl folic acid and 5-formyl folic acid (folinic acid), are key players in these metabolic pathways.[1] Distinguishing between these isomers is analytically challenging due to their structural similarity but is crucial for understanding their distinct biological roles. The use of deuterated internal standards, such as this compound, is a standard practice in quantitative mass spectrometry to ensure accuracy and precision.[3] This guide will address the specific challenges of differentiating these isomers by mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My biggest challenge is the co-elution of 10-formyl and 5-formyl folic acid isomers. How can I improve their chromatographic separation?

A1: Achieving baseline separation is critical. While mass spectrometry can distinguish between compounds with different mass-to-charge ratios, it cannot differentiate isomers that co-elute and have the same mass. Here’s how to address this:

  • Column Chemistry is Key: Standard C18 columns may not provide sufficient selectivity. Consider these alternatives:

    • Hydrophilic Interaction Chromatography (HILIC): HILIC columns are well-suited for separating polar compounds like folates and can often provide the necessary selectivity to resolve these isomers.[4]

    • Mixed-Mode Columns: Columns that combine reversed-phase and ion-exchange properties can offer unique selectivity for these structurally similar molecules.

  • Mobile Phase Optimization:

    • pH Adjustment: The ionization state of the carboxylic acid and amine functional groups on the folate molecule is highly pH-dependent. Systematically varying the mobile phase pH can significantly alter retention and selectivity.

    • Buffer Concentration: Adjusting the concentration of the buffer (e.g., ammonium acetate or ammonium formate) can influence the interaction of the analytes with the stationary phase.[3]

  • Gradient Elution: A shallow and carefully optimized gradient can effectively separate closely eluting peaks.

Q2: I'm observing poor signal intensity for my formyl folic acid isomers. What are the common causes and solutions?

A2: Low signal intensity can be frustrating, but it's often a solvable problem. Here's a systematic approach to troubleshooting:

  • Ionization Efficiency:

    • Electrospray Ionization (ESI) Mode: While both positive and negative ESI modes can be used, negative mode is often preferred for folic acid and its derivatives due to the presence of carboxylic acid groups, which readily deprotonate.[3] However, it's always best to test both modes during method development.

    • Source Parameters: Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. These parameters can have a significant impact on signal intensity.

  • Sample Preparation and Stability:

    • Antioxidants are Crucial: Folates are notoriously unstable and prone to oxidation.[2][5][6] Always include antioxidants like ascorbic acid in your sample preparation and storage solutions.

    • Light Protection: Protect your samples from light, as folates are also light-sensitive.

    • pH Control: Maintain a slightly acidic to neutral pH to prevent degradation.[7]

  • Mass Spectrometer Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[8] This is fundamental for optimal performance.

Q3: How can I be certain that I am correctly identifying the 10-formyl and 5-formyl isomers based on their fragmentation patterns?

A3: Differentiating isomers by their fragmentation patterns requires careful analysis and often, the use of authentic standards.

  • Tandem Mass Spectrometry (MS/MS): MS/MS is essential for structural elucidation. By isolating the precursor ion and inducing fragmentation, you can generate a unique "fingerprint" for each isomer.

  • Characteristic Fragment Ions: While both isomers will share some common fragments, there can be differences in the relative abundances of certain fragment ions. For example, the position of the formyl group can influence the stability of the resulting fragments. It has been shown that 10-formyl-THF and 5-formyl-THF can be distinguished by their fragmentation patterns.[7][9]

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments like Orbitrap or TOF analyzers can provide highly accurate mass measurements, which can aid in confirming the elemental composition of fragment ions and increasing confidence in your identifications.

  • Reference Standards: The most definitive way to confirm the identity of each isomer is to analyze certified reference standards of both 10-formyl folic acid and 5-formyl folic acid under the same chromatographic and mass spectrometric conditions.

Q4: I'm concerned about the interconversion of 10-formyl and 5-formyl isomers during sample preparation and analysis. How can I minimize this?

A4: Interconversion is a valid concern, especially for 10-formyl-THF, which can be less stable than 5-formyl-THF. [1]

  • Temperature Control: Keep your samples cold (on ice or at 4°C) throughout the entire sample preparation process.[1]

  • pH Management: As mentioned earlier, pH control is critical. Avoid strongly acidic or basic conditions, which can catalyze the interconversion.

  • Chemical Derivatization: For challenging applications, chemical derivatization can be employed to "lock" the isomers into more stable forms, preventing interconversion and often improving chromatographic separation and ionization efficiency.[1][7][10]

Q5: What are the key considerations when developing a quantitative LC-MS/MS method for these isomers using this compound as an internal standard?

A5: A robust quantitative method relies on careful validation.

  • Linearity and Range: Establish the linear dynamic range of your assay by analyzing a series of calibration standards. The concentration range should encompass the expected concentrations of the analytes in your samples.[11][12][13]

  • Accuracy and Precision: Assess the accuracy (how close the measured value is to the true value) and precision (the reproducibility of the measurement) of your method using quality control (QC) samples at different concentrations.[11][13]

  • Matrix Effects: Evaluate the impact of the sample matrix (e.g., plasma, serum, cell extracts) on the ionization of your analytes and internal standard. This can be done by comparing the signal response of the analytes in the matrix to the signal response in a clean solvent.[12][14]

  • Recovery: Determine the efficiency of your sample extraction procedure by comparing the amount of analyte recovered from the matrix to the amount initially added.[4][12][14]

  • Stability: Assess the stability of your analytes in the sample matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[4][10]

Experimental Protocols

Protocol 1: Sample Preparation for the Analysis of Formyl Folic Acid Isomers from Biological Matrices

This protocol provides a general framework. Optimization for your specific matrix is recommended.

  • Sample Collection and Storage:

    • Collect biological samples (e.g., plasma, serum, cell pellets) and immediately place them on ice.

    • Add an antioxidant solution (e.g., 1% ascorbic acid) to prevent folate degradation.

    • If not processed immediately, store samples at -80°C.

  • Protein Precipitation:

    • To a known volume of sample, add 3 volumes of ice-cold methanol containing the deuterated internal standard (this compound).

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube, being careful not to disturb the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 10% methanol in water with 0.1% formic acid and 0.1% ascorbic acid).

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method for the Differentiation of 10-Formyl and 5-Formyl Folic Acid

This is a starting point for method development. The specific parameters will need to be optimized for your instrument and column.

Liquid Chromatography (LC) Parameters:

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 50% B

    • 8-9 min: 50% B

    • 9-9.1 min: 50% to 95% B

    • 9.1-12 min: 95% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
10-Formyl/5-Formyl Folic Acid470.1293.120
This compound474.1297.120

Note: The specific product ions and collision energies should be optimized for your instrument.

Visualizations

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike with 10-Formyl Folic Acid-d4 (IS) Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (HILIC) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: A typical workflow for the analysis of formyl folic acid isomers.

Logical Troubleshooting Flowchart

troubleshooting cluster_issues Common Issues cluster_solutions Potential Solutions start Problem Observed Coelution Co-elution of Isomers start->Coelution LowSignal Poor Signal Intensity start->LowSignal IncorrectID Incorrect Isomer ID start->IncorrectID OptimizeChroma Optimize Chromatography (Column, Mobile Phase) Coelution->OptimizeChroma Derivatize Consider Derivatization Coelution->Derivatize OptimizeMS Optimize MS Parameters (Ionization, Source) LowSignal->OptimizeMS CheckSamplePrep Review Sample Prep (Antioxidants, pH) LowSignal->CheckSamplePrep IncorrectID->OptimizeChroma UseStandards Use Authentic Standards IncorrectID->UseStandards

Caption: A decision tree for troubleshooting common mass spectrometry issues.

References

  • M. J. K. et al. (2017). An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate. PMC. Available at: [Link]

  • Vitamin C Activates the Folate-Mediated One-Carbon Cycle in C2C12 Myoblasts. ResearchGate. Available at: [Link]

  • Hintermair, U. et al. (2018). Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization. Analytical Chemistry. Available at: [Link]

  • Al-Tannak, N. F. et al. (2016). Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma. PMC. Available at: [Link]

  • Chen, Y. et al. (2023). Derivatization-Based Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Folate Species: A Cost-Effective Method for the Health Food Industry. ACS Publications. Available at: [Link]

  • Zhang, Y. et al. (2017). Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in Human plasma by HPLC-MS/MS and its application to a pharmacokinetic study. ResearchGate. Available at: [Link]

  • Chandra-Hioe, M. V. et al. (2011). Folate analysis using ultra-high performance liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery. PubMed. Available at: [Link]

  • Hannisdal, R. et al. (2009). Liquid Chromatography–Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum. bevital. Available at: [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. Available at: [Link]

  • A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. Available at: [Link]

  • Li, D. et al. (2024). Simultaneous Determination of One-Carbon Folate Metabolites and One-Carbon-Related Amino Acids in Biological Samples Using a UHPLC–MS/MS Method. MDPI. Available at: [Link]

  • Folic Acid Analyzed by LCMS. MTC USA. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. Available at: [Link]

  • Hannisdal, R. et al. (2009). Liquid chromatography-tandem mass spectrometry analysis of folate and folate catabolites in human serum. PubMed. Available at: [Link]

  • Pfeiffer, C. M. et al. (2017). A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxid. CDC Stacks. Available at: [Link]

  • Hannisdal, R. et al. (2009). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum. ResearchGate. Available at: [Link]

  • Nelson, B. C. et al. (2004). Determination of Folates in Human Plasma Using Hydrophilic Interaction Chromatography−Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • Measuring the Hidden Vitamin: Folic Acid Quantification in Milk via HPLC and LC-MS-MS. Merrimack ScholarWorks. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: 13C-Labeled vs. Deuterium-Labeled 10-Formyl Folic Acid Standards

[1][2]

Executive Summary

Verdict: For the quantification of 10-Formyl Folic Acid (10-CHO-FA) via LC-MS/MS, 13C-labeled standards are the superior technical choice , particularly in complex biological matrices (plasma, serum, tissue).

While Deuterium (D) labeled standards are often more accessible and cost-effective, they suffer from the "Deuterium Isotope Effect," which causes chromatographic retention time (RT) shifts. In high-throughput folate profiling, even a shift of 0.1–0.2 minutes can decouple the internal standard (IS) from the analyte, leading to uncorrected matrix effects (ion suppression). 13C-labeled standards, possessing identical physicochemical properties to the native analyte, ensure perfect co-elution and robust data integrity.[1][2]

Scientific Foundation: The Isotope Effect in Chromatography

To understand the performance gap, one must analyze the physical chemistry governing Reverse Phase Liquid Chromatography (RPLC).

The Deuterium Dilemma

Replacing Hydrogen (


3
  • Result: Deuterated folates interact less strongly with C18 stationary phases.[3]

  • Observation: They elute earlier than the native (unlabeled) analyte.[3]

  • Risk: If the elution difference places the IS outside the specific matrix suppression zone of the analyte, the IS fails to compensate for signal loss.

The 13C Advantage

Carbon-13 (

  • Result:

    
    -10-Formyl Folic Acid is chromatographically indistinguishable from the native analyte.[3]
    
  • Observation: Perfect co-elution.

  • Benefit: The IS experiences the exact same ionization environment (matrix effect) as the analyte at every millisecond of the scan.[3]

Technical Comparison: 10-Formyl Folic Acid Standards

The following table contrasts the performance metrics of 13C-labeled vs. Deuterated (e.g., d4 or d6) standards specifically for folate analysis.

Feature13C-Labeled Standards Deuterium (D) Labeled Standards Impact on Data Quality
Retention Time (RT) Identical to AnalyteShifts earlier (approx.[3] 0.05 - 0.2 min)High: D-labeled IS may miss narrow bands of ion suppression.[3]
Isotopic Stability Stable (Carbon backbone)Potential H/D exchange (if on O/N)Medium: Must ensure D is on the Pteridine/Benzoyl ring, not exchangeable sites.
Mass Shift Typically +5 Da (

)
Typically +4 Da (d4)Neutral: Both provide sufficient separation from native mass (

).[3]
Cross-Talk NegligibleLow, but possible if D-loss occursLow: Modern MS/MS resolves this well.[3]
Cost/Availability High / Custom Synthesis often requiredModerate / Commercial stock availableLogistical: D-standards are easier to source but require stricter validation.[3]

Critical Analysis: The Matrix Effect Trap

The diagram below illustrates the failure mode of Deuterated standards in complex matrices. When the Internal Standard (IS) shifts away from the Analyte, it may elute in a "clean" region while the Analyte elutes in a "suppression" region (caused by phospholipids or salts), leading to overestimation of the concentration.

MatrixEffectcluster_chromatogramChromatographic Separation (RPLC)cluster_resultQuantification OutcomeMatrixZoneMatrix Suppression Zone(Phospholipids/Salts)NativeNative 10-CHO-FA(Analyte)Native->MatrixZoneCo-elutes withAccurateAccurate Quant(Ratio = 1:1)Native->AccurateErrorQuantification Error(IS signal normal / Analyte suppressed)Native->ErrorC13_IS13C-Labeled IS(Perfect Co-elution)C13_IS->MatrixZoneCo-elutes withC13_IS->AccurateCompensatesD_ISDeuterated IS(Elutes Early)D_IS->MatrixZoneEscapes (Shifted RT)D_IS->ErrorFails to Compensate

Figure 1: Mechanism of Quantification Error. The Deuterated IS (Yellow) shifts out of the suppression zone (Red), failing to normalize the signal loss experienced by the Native Analyte (Blue).

Validated Experimental Protocol

Objective: Quantification of 10-Formyl Folic Acid in Plasma using LC-MS/MS. Note on 10-CHO-FA: This molecule is an oxidation product and is pH sensitive.[3] It differs from the reduced cofactor 10-Formyl-Tetrahydrofolate (10-CHO-THF).[3][4] The protocol below prioritizes stability.

Reagents
  • Analyte: 10-Formyl Folic Acid.[3][4][5][6][7]

  • Internal Standard:

    
    -10-Formyl Folic Acid (Preferred) or 
    
    
    -10-Formyl Folic Acid.[3]
  • Antioxidant Buffer: 1% Ascorbic Acid + 0.1% Dithiothreitol (DTT) in water (Freshly prepared).

Workflow
Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma into a light-protected amber tube (Folates are photo-labile).

  • Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Add 300 µL of cold Acetonitrile containing 1% Formic Acid (to precipitate proteins and stabilize the formyl group).

  • Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 2: Solid Phase Extraction (Optional for High Sensitivity)

required if LLOQ < 1 nmol/L

  • Condition MAX (Mixed-mode Anion Exchange) cartridges with Methanol and Water.[3]

  • Load supernatant.[3] Wash with weak buffer (Ammonium Acetate pH 7).[3]

  • Elute with Methanol + 5% Formic Acid.[3]

  • Evaporate under Nitrogen at 30°C; Reconstitute in Mobile Phase A.

Step 3: LC-MS/MS Parameters[3][4][5][8]
  • Column: C18 (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 0-1 min (5% B), 1-6 min (Linear to 95% B).

  • Detection: Positive ESI, MRM Mode.

    • Analyte: 470.2 → 295.1 m/z[3]

    • 13C-IS: 475.2 → 300.1 m/z (Assuming +5 shift)[3]

    • D-IS: 474.2 → 299.1 m/z (Assuming +4 shift)[3]

Validation Check (Self-Correction Step)

If using Deuterated standards, you must perform a "Post-Column Infusion" experiment:

  • Infuse the Analyte continuously into the MS source.[3]

  • Inject a blank matrix sample via the LC.[3]

  • Observe the baseline.[3][5] If a dip (suppression) occurs exactly where the Deuterated IS elutes, but before the Native Analyte elutes, the method is invalid.

Decision Matrix & Workflow Visualization

WorkflowStartStart: Select StandardCheck13CIs 13C-Standard Available?Start->Check13CUse13CUSE 13C STANDARD(Gold Standard)Check13C->Use13CYesCheckDIs Deuterated (D) Standard Available?Check13C->CheckDNoEvalCostIs Budget/Synthesisa Constraint?CheckD->EvalCostYesEvalCost->Use13CNo ConstraintValidationREQUIRED VALIDATION:1. Measure RT Shift (Δt)2. Post-Column Infusion (Matrix Map)EvalCost->ValidationHigh Constraint (Use D)ResultPassMatrix Zone Overlap?(NO)Validation->ResultPassResultFailMatrix Zone Overlap?(YES)Validation->ResultFailProceedProceed with D-StandardResultPass->ProceedAbortMETHOD FAILURESwitch to 13C or Standard AdditionResultFail->Abort

Figure 2: Decision Matrix for Internal Standard Selection. Note that using Deuterated standards triggers a mandatory, rigorous validation step to ensure data accuracy.

References

  • Waters Corporation. (2007).[3] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[3][1] Retrieved from [Link]

  • Stokvis, E., et al. (2005).[3] Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[3][9] (Contextual citation via search results).

  • NIST. (2022).[3][10] Development of an improved standard reference material for folate vitamers in human serum. Retrieved from [Link]

A Comprehensive Guide to Cross-Validation of 10-Formyl Folic Acid-d4 Retention Times in Reverse Phase Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reliable quantification of metabolites and internal standards is the bedrock of robust analytical data. 10-Formyl Folic Acid-d4, a deuterated isotopologue of a crucial one-carbon donor in biosynthesis, serves as an indispensable internal standard in liquid chromatography-mass spectrometry (LC-MS) based studies of folate metabolism. Its accurate and consistent measurement is paramount for pharmacokinetic, clinical, and nutritional research.

This guide provides an in-depth exploration of the cross-validation of this compound retention times in reverse-phase liquid chromatography (RP-LC). We will delve into the physicochemical properties of the analyte that govern its chromatographic behavior, compare different analytical conditions, and provide a practical framework for ensuring the consistency and transferability of analytical methods. Our focus will be on the "why" behind the "how," empowering you to develop and validate robust analytical methods with confidence.

The Critical Role of Retention Time in Analytical Method Validation

In liquid chromatography, the retention time (t_R) is the time it takes for an analyte to pass through the column to the detector. It is a fundamental parameter for analyte identification. However, retention time can be influenced by a multitude of factors, including the instrument, column, mobile phase composition, and temperature.[1][2] Therefore, a consistent retention time is a key indicator of a stable and reliable analytical method.

Cross-validation of retention time becomes essential when:

  • An analytical method is transferred between different laboratories or instruments.

  • A new batch of a column or critical reagents is introduced.

  • The method is updated or modified over the course of a long-term study.[3]

  • Data from different analytical methods (e.g., HPLC-UV and UPLC-MS/MS) need to be compared.

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation, which emphasize the importance of demonstrating method robustness, including the consistency of retention times under minor variations in analytical conditions.[3]

Understanding this compound: A Chromatographer's Perspective

10-Formyl Folic Acid is a derivative of folic acid, a B-vitamin essential for numerous metabolic processes.[4] The "-d4" designation indicates that four hydrogen atoms in the p-aminobenzoyl-L-glutamic acid (PABA) moiety have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous 10-formyl folic acid, as it is chemically identical to the analyte but has a different mass-to-charge ratio (m/z).[5]

From a chromatographic standpoint, the key features of 10-formyl folic acid that influence its retention in reverse-phase LC are:

  • Ionizable Groups: The molecule contains carboxylic acid groups and a pteridine ring system with multiple pKa values. This means its overall charge and, consequently, its polarity and retention, are highly dependent on the pH of the mobile phase.[6]

  • Aromaticity: The presence of the pteridine and PABA rings provides hydrophobic character, which allows for retention on nonpolar C18 stationary phases.

  • Polarity: The carboxylic acid groups and other heteroatoms make the molecule relatively polar, requiring a significant aqueous component in the mobile phase for elution.

The Heart of the Separation: Reverse-Phase Liquid Chromatography

Reverse-phase liquid chromatography is the most common mode of HPLC used for the analysis of a wide range of compounds, including folates. The fundamental principle is the partitioning of analytes between a nonpolar stationary phase (typically silica particles chemically bonded with C18 alkyl chains) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).

The Stationary Phase: Not All C18 Columns Are Created Equal

While "C18" is a common designation, the chromatographic performance of these columns can vary significantly between manufacturers and even between different product lines from the same manufacturer. These differences arise from variations in:

  • Particle Size: Smaller particles (e.g., sub-2 µm in UPLC) offer higher efficiency and resolution, allowing for faster analyses.[1]

  • Pore Size: The pore size of the silica particles affects the surface area available for interaction and can influence the retention of larger molecules.

  • Carbon Load: The percentage of carbon on the silica surface can impact the hydrophobicity and retention of analytes.

  • End-capping: Residual silanol groups on the silica surface can lead to undesirable secondary interactions (e.g., peak tailing) with polar or basic analytes. End-capping is a process that chemically modifies these silanol groups to reduce their activity.

  • Base Material: Traditional silica-based columns have a limited pH stability range. Newer hybrid organic/inorganic silica materials offer improved stability at higher pH values.[7]

The choice of a C18 column will, therefore, have a direct impact on the retention time and peak shape of this compound.

The Mobile Phase: Fine-Tuning Retention and Selectivity

The mobile phase composition is arguably the most powerful tool for controlling retention and selectivity in reverse-phase LC. The key components are:

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used. The proportion of the organic modifier in the mobile phase has a significant impact on retention; increasing the organic content will decrease the retention time of this compound.

  • Aqueous Component and pH: For ionizable compounds like 10-formyl folic acid, the pH of the aqueous portion of the mobile phase is a critical parameter.[6][8] To ensure reproducible retention, the mobile phase should be buffered at a pH that is at least 1.5-2 pH units away from the pKa of the analyte.[9] For acidic compounds like folates, a low mobile phase pH (typically between 2 and 4) is often used to suppress the ionization of the carboxylic acid groups.[8] This makes the molecule more neutral and, therefore, more retained on the C18 column, often resulting in better peak shape.[6] Common mobile phase modifiers to control pH include formic acid, acetic acid, or phosphate buffers.[8]

Comparative Analysis of Retention Times: Experimental Data

The following tables summarize typical retention time data for folic acid derivatives under different reverse-phase LC conditions, synthesized from various studies. This data illustrates the impact of column chemistry and mobile phase pH on retention.

Table 1: Comparison of Retention Times on Different C18 Columns

Column TypeParticle Size (µm)Dimensions (mm)Mobile PhaseFlow Rate (mL/min)AnalyteRetention Time (min)Reference
Inertsil ODS C1854.6 x 100Potassium Phosphate Buffer (pH 7): Methanol (75:25 v/v)1.0Folic Acid6.4[10]
Sunshell C182.62.1 x 100A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile (Gradient)0.610-Formylfolic Acid (derivatized)~6-8 (estimated from gradient)[11]
Accucore C182.62.1 x 100Water:Methanol with 0.5% Acetic AcidNot specifiedFolatesNot specified[12]
Supelco LC-1854.6 x 25040 mM Sodium Phosphate (pH 5.5) with 8% Acetonitrile0.9Folic Acid15.0[4]

Disclaimer: The data in this table is compiled from different sources and is for illustrative purposes. Direct comparison of retention times should be done under identical experimental conditions.

Table 2: Impact of Mobile Phase pH on Retention Time of an Acidic Analyte (Benzoic Acid)

Mobile Phase pHRetention Factor (k')Retention Behavior
3.0HighIon-suppressed, more retained
7.0LowIonized, less retained

This table illustrates the general principle of how pH affects the retention of an acidic compound. A similar trend would be expected for 10-formyl folic acid. Data adapted from Agilent Technologies.[8]

A Step-by-Step Protocol for Cross-Validation of Retention Times

This protocol outlines a typical workflow for the cross-validation of this compound retention times between two different LC methods (e.g., a UPLC-MS/MS method and an HPLC-UV method).

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a slightly alkaline buffer, as it has limited solubility in water). Protect the solution from light and store at -20°C or below.[13]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a surrogate matrix.

  • QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) spanning the expected analytical range.

System Suitability Testing

Before each analytical run, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves multiple injections of a standard solution.

System Suitability Acceptance Criteria (Example):

ParameterAcceptance Criteria
Retention Time RSD≤ 2%
Peak Area RSD≤ 2%
Peak Tailing Factor≤ 2.0
Theoretical Plates (N)≥ 2000
Analysis of Samples
  • Analyze the same set of QC samples (at least three replicates at each concentration level) using both Method A (the reference method) and Method B (the comparator method).

  • If available, analyze incurred study samples with both methods to provide a real-world comparison.[3]

Data Evaluation and Acceptance Criteria
  • Calculate the Mean Retention Time: For each QC level, calculate the mean retention time and the relative standard deviation (RSD) for both methods.

  • Assess the Agreement: The mean retention time from Method B should be within a pre-defined percentage of the mean retention time from Method A. A common acceptance criterion is that the retention time of the analyte in the comparator method should be within ±5% of the retention time in the reference method.

The following diagram illustrates the cross-validation workflow:

cross_validation_workflow cluster_prep Preparation cluster_method_a Method A (Reference) cluster_method_b Method B (Comparator) cluster_eval Evaluation prep_standards Prepare Standards & QC Samples sst_a System Suitability Test prep_standards->sst_a sst_b System Suitability Test prep_standards->sst_b analyze_a Analyze QC Samples sst_a->analyze_a data_a Record Retention Times analyze_a->data_a compare_data Compare Retention Times (Mean, RSD) data_a->compare_data analyze_b Analyze QC Samples sst_b->analyze_b data_b Record Retention Times analyze_b->data_b data_b->compare_data acceptance Acceptance Criteria Met? (e.g., ±5%) compare_data->acceptance pass Methods are Correlated acceptance->pass Yes fail Investigate & Re-evaluate acceptance->fail No

A typical workflow for the cross-validation of retention times.

Alternative Analytical Methodologies

While reverse-phase LC is a powerful technique for the analysis of 10-formyl folic acid, other methods have also been employed for folate analysis.

Table 3: Performance Comparison of Analytical Methods for Folates

MethodPrincipleSpecificitySensitivityThroughputCost
LC-MS/MS Chromatographic separation followed by mass spectrometric detectionVery HighVery HighHighHigh
HPLC-UV Chromatographic separation followed by UV absorbance detectionModerateModerateHighModerate
Microbiological Assay Measures the growth of folate-dependent bacteriaLow (measures total folate activity)HighLowLow
Immunoassays (e.g., ELISA) Antibody-based detectionModerate to HighHighVery HighModerate

LC-MS/MS is generally considered the gold standard for the specific and sensitive quantification of individual folate vitamers, including 10-formyl folic acid.[14] Microbiological assays, while historically important, lack the specificity to distinguish between different folate forms.[15]

Troubleshooting Common Retention Time Issues

A logical approach is essential for troubleshooting retention time variability. The following diagram outlines a basic troubleshooting workflow:

troubleshooting_workflow cluster_checks Initial Checks cluster_system System Investigation cluster_column Column Health start Retention Time Shift or Inconsistency check_mp Mobile Phase Preparation Correct? (Composition, pH) start->check_mp check_flow Flow Rate Stable? check_mp->check_flow If OK resolve Problem Resolved check_mp->resolve check_temp Column Temperature Stable? check_flow->check_temp If OK check_flow->resolve check_leaks Check for System Leaks check_temp->check_leaks If OK check_temp->resolve check_pump Pump Performance OK? check_leaks->check_pump If OK check_leaks->resolve check_column Column Equilibration Sufficient? check_pump->check_column If OK check_pump->resolve column_age Column Near End of Life? check_column->column_age If OK check_column->resolve column_contam Column Contaminated? column_age->column_contam If OK column_age->resolve replace_column Consider Column Replacement column_contam->replace_column If OK column_contam->resolve replace_column->resolve

A logical workflow for troubleshooting common HPLC retention time issues.

Conclusion

The cross-validation of this compound retention times is a critical exercise in ensuring the reliability and transferability of analytical methods. By understanding the physicochemical properties of the analyte and the fundamental principles of reverse-phase liquid chromatography, researchers can develop robust methods that yield consistent and accurate data. A systematic approach to cross-validation, guided by established regulatory principles, provides the necessary framework for comparing and harmonizing analytical results across different platforms and over time. This commitment to scientific integrity is essential for advancing our understanding of folate metabolism and its role in health and disease.

References

  • Chen, Y., et al. (2025). Derivatization-Based Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Folate Species: A Cost-Effective Method for the Health Food Industry. ACS Publications. Available from: [Link]

  • Wigertz, K. (2012). Determination of Folate for Food Composition Data. Swedish University of Agricultural Sciences. Available from: [Link]

  • Kopp, M., et al. (2016). Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies. PLOS ONE. Available from: [Link]

  • Li, W., et al. (2024). Simultaneous Determination of One-Carbon Folate Metabolites and One-Carbon-Related Amino Acids in Biological Samples Using a UHPLC–MS/MS Method. MDPI. Available from: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available from: [Link]

  • Lebiedzińska, A., et al. (2011). High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products. Food Analytical Methods. Available from: [Link]

  • Jastrebova, J., et al. (2011). Comparison of UPLC and HPLC for analysis of dietary folates. Food Chemistry. Available from: [Link]

  • Pfeiffer, C. M., et al. (2013). A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Chromservis. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available from: [Link]

  • DOST-FNRI. (n.d.). DEVELOPMENT AND VALIDATION OF REVERSE-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (RP-HPLC) METHOD OF ANALYSIS FOR THE DETERMINATION OF FOLIC ACID IN FORTIFIED FOOD PRODUCTS. Available from: [Link]

  • Studzińska, S., et al. (2014). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America. Available from: [Link]

  • Li, Y., et al. (2012). Evaluation of BEH C18, BEH HILIC, and HSS T3 (C18) Column Chemistries for the UPLC-MS/MS Analysis of Glutathione and Glutathione Disulfide in Human Whole Blood. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]

  • YMC America, Inc. (n.d.). Characterization and evaluation of a novel C18 column based on organic/inorganic hybrid silica for HPLC and UHPLC. Available from: [Link]

  • Chaudhary, A., et al. (2022). Bioanalytical method development and validation of folic acid from rat plasma using reverse phase high performance liquid chromatography. Journal of Research in Pharmacy. Available from: [Link]

  • Hulin, A., et al. (2021). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. Pharmaceuticals. Available from: [Link]

  • Chromatography Forum. (2009). Interesting retention time for C18 column. Available from: [Link]

  • Rychlik, M. (2003). Comparison of folate quantification in foods by high-performance liquid chromatography-fluorescence detection to that by stable isotope dilution assays using high-performance liquid chromatography-tandem mass spectrometry. Analytical Biochemistry. Available from: [Link]

Sources

Safety Operating Guide

10-Formyl Folic Acid-d4: Technical Disposal & Handling Guide

[1]

Executive Summary & Core Directive

10-Formyl Folic Acid-d4 is a stable isotope-labeled internal standard (SIL-IS) used primarily in LC-MS/MS bioanalysis.[1] It is NOT radioactive. The deuterium labeling (d4) alters the mass but does not impart radiological hazards.[2]

The Golden Rule of Disposal: For sub-gram quantities of this standard, the solvent dictates the disposal stream. The this compound molecule itself poses negligible toxicity compared to the organic matrices (Methanol, Acetonitrile, DMSO) it is dissolved in.

Immediate Action Plan:

  • Solids: Dispose of as Non-Hazardous Chemical Waste (unless mixed with hazardous excipients).[1][2]

  • Liquids: Segregate based on the solvent's flashpoint and toxicity (e.g., Flammable Solvents).[2]

  • Stability Warning: This compound is highly light-sensitive and unstable in acidic pH.[1][2] Waste containers containing high concentrations must be amber-glass or foil-wrapped to prevent uncontrolled degradation into unknown pteridine byproducts.[1][2]

Chemical Profile & Hazard Assessment

To validate your disposal choice, you must understand the physicochemical behavior of the analyte.[2]

PropertySpecificationOperational Implication
Compound Name This compoundDeuterated internal standard.[1]
Radioactivity None Do not place in radioactive waste streams.[1][2]
Stability Light Sensitive, ThermolabileDegradation yields p-aminobenzoylglutamate derivatives.[1][2]
pH Sensitivity Unstable in Acid (< pH 5)Rapidly deformylates to Folic Acid or 5,10-Methenyl forms.[1][2]
RCRA Status (US) Not P-Listed or U-ListedNot classified as "Acutely Hazardous" by EPA.[1][2]
Primary Hazard Low (Irritant)Treat as general chemical hygiene concern.[1][2]

Waste Stream Decision Matrix

The following logic ensures you select the correct waste stream, minimizing cost and regulatory risk.

DisposalLogicStartStart: Identify Waste FormFormCheckPhysical State?Start->FormCheckSolidSolid (Powder/Vial)FormCheck->SolidLiquidLiquid (Solution)FormCheck->LiquidEmptyIs Vial Empty?Solid->EmptySolventCheckIdentify SolventLiquid->SolventCheckTrashGlass Disposal/Sharps(Triple Rinse First)Empty->TrashYes (Trace <3%)ChemWasteSolid Chemical Waste(Non-Hazardous)Empty->ChemWasteNo (Expired Stock)OrgSolvOrganic (MeOH, ACN, DMSO)SolventCheck->OrgSolvAqSolvAqueous (Buffer/Water)SolventCheck->AqSolvFlamStreamFlammable Waste Stream(High BTU)OrgSolv->FlamStreamAqStreamAqueous Waste Stream(Check pH)AqSolv->AqStream

Figure 1: Decision Logic for this compound Disposal.[1] Blue nodes indicate aqueous paths; Red indicates hazardous/organic paths.[1][2]

Detailed Disposal Protocols

Protocol A: Disposal of Expired Solid Stock

Scenario: You have a vial of this compound (e.g., 1 mg) that has degraded or expired.[1]

  • Do Not Dissolve: There is no need to dissolve the solid to dispose of it.[1][2] Adding solvent increases the waste volume and hazard class.[2]

  • Secondary Containment: Place the original vial inside a clear, sealable plastic bag (Zip-lock). This contains any potential breakage.[1][2]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound (Solid)."[1][2]

    • Hazard:[1] "Irritant" (unless mixed with other hazards).[1][2]

  • Stream: Place in the Solid Chemical Waste drum.

Protocol B: Disposal of Liquid Solutions (Stock & LC-MS Effluent)

Scenario: You have leftover stock solution (e.g., in DMSO or Methanol) or LC-MS waste containing trace standards.[1]

  • Identify the Solvent:

    • Methanol/Acetonitrile: Classify as Ignitable Waste (D001) .[1][2][3][4]

    • DMSO: Classify as Solvent Waste (often non-regulated by DOT, but regulated by local sewer codes).[1][2]

    • Acidic Buffers (Formic Acid > 0.1%): Classify as Corrosive (D002) if pH ≤ 2.[1][2]

  • Segregation: Pour into the appropriate carboy (e.g., "Halogenated" vs. "Non-Halogenated").

    • Note: this compound does not contain halogens (Cl, Br, F) in its core structure, but the "d4" is deuterium.[1] It goes into Non-Halogenated waste unless the solvent (e.g., Dichloromethane) dictates otherwise.[2]

  • Light Protection: If the waste container is clear glass, wrap it in foil or store it in a closed cabinet.[1][2]

    • Scientific Rationale: 10-Formyl Folic Acid photo-degrades into pteridines.[1][2] While usually harmless, generating unknown precipitates in waste drums can complicate downstream incineration profiling.[1][2]

Protocol C: Empty Vials (The "P-List" Check)

Scenario: You have used the standard and the vial appears empty.

  • Regulatory Check: 10-Formyl Folic Acid is not on the EPA P-List (acutely toxic).[1][2] Therefore, the container is "RCRA Empty" if:

    • All wastes have been removed using standard practices (pouring/pipetting).[1][2]

    • Less than 3% of the weight remains.[1][2]

  • Procedure:

    • Triple rinse the vial with a compatible solvent (e.g., Methanol).[2]

    • Pour rinsate into the Flammable Liquid Waste container.

    • Deface the label on the vial.[2]

    • Dispose of the glass vial in the Glass/Sharps bin.

Spill Response & Decontamination[1][2]

In the event of a spill (solid powder or high-concentration stock), follow this workflow to prevent tracking and cross-contamination.

SpillResponseAssess1. Assess Volume(<100mg = Minor)PPE2. Don PPE(Nitrile, Lab Coat, Safety Glasses)Assess->PPEContain3. Containment(Damp Paper Towel)PPE->ContainClean4. Decontaminate(Soap/Water or 10% Bleach)Contain->CleanDispose5. Dispose Materials(Solid Waste Bin)Clean->Dispose

Figure 2: Minor Spill Response Workflow for this compound.

Decontamination Chemistry: Folic acid derivatives are soluble in dilute alkali.[1][2][5]

  • Recommended Cleaner: Aqueous Sodium Carbonate (Na2CO3) or simple soap and water.[1][2]

  • Avoid: Strong acids, which may cause precipitation of degradation products that are harder to clean.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135405023, 10-Formylfolic acid.[1][2] Retrieved February 21, 2026 from [Link]

  • US Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][2] Retrieved February 21, 2026 from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.